molecular formula C33H40N4O5 B1679104 PD 140376 CAS No. 149027-97-4

PD 140376

Número de catálogo: B1679104
Número CAS: 149027-97-4
Peso molecular: 572.7 g/mol
Clave InChI: ADYHBZJCWPIGJS-FPRYDEEZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

a highly selective antagonist radioligand for the cholecystokinin(B)-gastrin receptor in guinea pig cerebral cortex & gastric mucosa;  structure given in first source

Propiedades

Número CAS

149027-97-4

Fórmula molecular

C33H40N4O5

Peso molecular

572.7 g/mol

Nombre IUPAC

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid

InChI

InChI=1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1

Clave InChI

ADYHBZJCWPIGJS-FPRYDEEZSA-N

SMILES isomérico

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

SMILES canónico

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-((4-aminophenyl)methyl)-N-(alpha-methyl-N-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)-D-tryptophyl)-beta-alanine
Benzenebutanoic acid, 4-amino-beta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.13,7)dec-2-yloxy)carbonyl)amino)propyl)amino)-, (R-(R*,S*))-
PD 140376
PD-140376

Origen del producto

United States

Foundational & Exploratory

PD 140376: A Technical Guide to its Mechanism of Action as a Cholecystokinin B (CCK-B) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 140376 is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor. As a member of the G-protein coupled receptor (GPCR) family, the CCK-B receptor plays a crucial role in various physiological processes, including anxiety, pain perception, and gastrointestinal function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CCK-B receptor and the subsequent impact on intracellular signaling pathways. This document includes a summary of available quantitative data, detailed experimental protocols for the characterization of CCK-B antagonists, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction to this compound and the CCK-B Receptor

This compound is a non-peptide small molecule that exhibits high affinity and selectivity for the CCK-B receptor.[1] The CCK-B receptor is a subtype of the cholecystokinin receptor family and is primarily found in the central nervous system and the gastrointestinal tract. Its endogenous ligands include cholecystokinin (CCK) and gastrin. The activation of the CCK-B receptor has been implicated in the pathophysiology of anxiety disorders and in the modulation of opioid-mediated analgesia. Consequently, antagonists like this compound have been investigated for their therapeutic potential in these areas.

Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the CCK-B receptor. This means that it binds to the same site as the endogenous agonists, CCK and gastrin, but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The binding of this compound is reversible, and its potency is determined by its affinity for the receptor.

Quantitative Data: Binding Affinity of this compound

The binding characteristics of this compound to the CCK-B receptor have been determined using radioligand binding assays with [3H]this compound. The following table summarizes the key quantitative parameters from studies using membrane homogenates from guinea pig cerebral cortex and gastric mucosa.[1]

ParameterGuinea Pig Cerebral CortexGuinea Pig Gastric Mucosa
Kd (nM) 0.1 - 0.20.1 - 0.2
Bmax (fmol/mg protein) 119296

Kd (Dissociation Constant): Represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Bmax (Maximum Binding Capacity): Represents the total concentration of receptor binding sites in the tissue.

Impact on Intracellular Signaling Pathways

The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates a well-defined intracellular signaling cascade. As an antagonist, this compound blocks the initiation of these pathways.

Gq-Protein Coupling and Phospholipase C Activation

Agonist binding to the CCK-B receptor leads to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). This compound, by preventing agonist binding, inhibits this initial step.

Second Messenger Production: IP3 and DAG

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound blocks the agonist-induced production of IP3 and DAG.

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a key signaling event that is inhibited by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCK-B receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This can occur through G-protein-dependent or independent mechanisms. By blocking receptor activation, this compound is expected to inhibit agonist-induced ERK phosphorylation.

Visualizations

Signaling Pathway of the CCK-B Receptor and the Antagonistic Action of this compound

CCKB_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm CCKB CCK-B Receptor Gq Gq-protein CCKB->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytoplasm) Ca_ER->Ca_cyto Ca_cyto->PKC Activates ERK ERK PKC->ERK Activates pERK pERK ERK->pERK Phosphorylation Agonist Agonist (CCK/Gastrin) Agonist->CCKB Binds & Activates PD140376 This compound PD140376->CCKB Binds & Blocks

Caption: CCK-B receptor signaling and the inhibitory effect of this compound.

Experimental Workflow for Characterizing a CCK-B Receptor Antagonist

Antagonist_Workflow start Start: Characterization of a Putative CCK-B Antagonist binding_assay Radioligand Binding Assay (e.g., with [3H]this compound) start->binding_assay determine_affinity Determine Binding Affinity (Kd) and Receptor Density (Bmax) binding_assay->determine_affinity functional_assay Functional Assay: Intracellular Calcium Mobilization determine_affinity->functional_assay measure_inhibition Measure Inhibition of Agonist-Induced Calcium Release (IC50) functional_assay->measure_inhibition downstream_assay Downstream Signaling Assay: ERK Phosphorylation (Western Blot) measure_inhibition->downstream_assay assess_erk Assess Inhibition of Agonist-Induced pERK Levels downstream_assay->assess_erk end Conclusion: Confirmed CCK-B Receptor Antagonist assess_erk->end

Caption: Workflow for characterizing a CCK-B receptor antagonist.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of a CCK-B receptor antagonist like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the CCK-B receptor.

Materials:

  • Membrane preparations from cells or tissues expressing CCK-B receptors (e.g., guinea pig cerebral cortex).

  • [3H]this compound (radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add membrane suspension, varying concentrations of [3H]this compound, and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells stably expressing the CCK-B receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • CCK-B receptor agonist (e.g., CCK-8 or gastrin).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the CCK-B expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the CCK-B agonist into the wells while continuously recording the fluorescence.

  • Data Analysis: Calculate the change in fluorescence intensity over time. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for this compound.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine if this compound can block agonist-induced phosphorylation of ERK.

Materials:

  • Cells expressing the CCK-B receptor.

  • CCK-B receptor agonist (e.g., CCK-8 or gastrin).

  • This compound.

  • Cell lysis buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and grow to confluence. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound, followed by stimulation with a CCK-B agonist for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK. Compare the levels of agonist-induced ERK phosphorylation in the presence and absence of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor. Its mechanism of action as a potent and selective competitive antagonist has been established through radioligand binding studies. As an antagonist, this compound effectively blocks the canonical Gq-protein-mediated signaling pathway of the CCK-B receptor, thereby inhibiting the production of second messengers and the mobilization of intracellular calcium. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other CCK-B receptor antagonists, facilitating further research into their therapeutic potential.

References

Unveiling the Research Applications of PD 140376: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 140376 is a potent and highly selective non-peptide antagonist of the cholecystokininB/gastrin receptor, more commonly known as the cholecystokinin (B1591339) 2 receptor (CCK2R). Its high affinity and specificity have established it as a critical tool in pharmacological research to investigate the physiological and pathological roles of the CCK2R. This receptor is implicated in a range of biological processes, including gastric acid secretion, gastrointestinal cell growth, and neurotransmission in the central nervous system, making it a target of interest for conditions such as gastrointestinal ulcers, certain cancers, anxiety, and pain. This compound, particularly in its tritiated form ([³H]this compound), serves as an invaluable radioligand for receptor characterization and quantification.

Quantitative Data Summary

The binding affinity and receptor density for this compound have been primarily characterized through radioligand binding assays. The following tables summarize the key quantitative parameters reported in the literature.

Radioligand Binding Affinity of [³H]this compound
Parameter Value
Tissue Guinea Pig Cerebral Cortex
Dissociation Constant (Kd)0.1-0.2 nM[1]
Tissue Guinea Pig Gastric Gland Homogenates
Dissociation Constant (Kd)0.1-0.2 nM[1]
Receptor Density (Bmax) using [³H]this compound
Parameter Value
Tissue Guinea Pig Cerebral Cortex
Maximum Binding Capacity (Bmax)119 fmol/mg of protein[1]
Tissue Guinea Pig Gastric Gland Homogenates
Maximum Binding Capacity (Bmax)296 fmol/mg of protein[1]
Inhibition Constants (Ki) of unlabeled this compound
Parameter Value
Tissue Guinea Pig Cortex Membranes
Inhibition Constant (Ki)0.18 nM
Tissue Guinea Pig Gastric Gland Membranes
Inhibition Constant (Ki)0.21 nM

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of endogenous ligands, such as gastrin and cholecystokinin (CCK), to the CCK2 receptor. The CCK2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Gastrin / CCK CCK2R CCK2 Receptor Ligand->CCK2R Activates Gq Gαq CCK2R->Gq Activates PD140376 This compound PD140376->CCK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates PI3K PI3K PKC->PI3K Activates Transcription Gene Transcription (Proliferation, etc.) MAPK_Cascade->Transcription Akt Akt PI3K->Akt Activates Akt->Transcription

CCK2 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Radioligand Binding Assay for CCK2R using [³H]this compound

This protocol is a representative method for determining the affinity (Kd) and density (Bmax) of CCK2 receptors in tissue homogenates.

Materials:

  • Tissue of interest (e.g., guinea pig cerebral cortex or gastric mucosa)

  • [³H]this compound (Radioligand)

  • Unlabeled this compound or a saturating concentration of a CCK2R agonist (e.g., CCK-8) for non-specific binding determination

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane suspension.

  • Saturation Binding Assay:

    • Set up a series of tubes with a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of [³H]this compound (e.g., 0.01 to 10 nM) to the tubes.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled ligand (e.g., 1 µM CCK-8) to determine non-specific binding.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [³H]this compound.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Tissue Sample Homogenization Homogenize in Buffer Tissue->Homogenization Centrifugation Centrifuge & Wash Homogenization->Centrifugation Membranes Membrane Suspension Centrifugation->Membranes Incubation Incubate Membranes with [³H]this compound ± Unlabeled Ligand Membranes->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Plot Binding Curve Calculation->Plotting Analysis Non-linear Regression (Kd & Bmax) Plotting->Analysis

Workflow for a Radioligand Binding Assay using [³H]this compound.
Functional Antagonism Assay: Intracellular Calcium Mobilization

This protocol outlines a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium increase in cells expressing CCK2R.

Materials:

  • A cell line stably expressing the human CCK2R (e.g., HEK293 or CHO cells)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • A CCK2R agonist (e.g., Gastrin or CCK-8)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • A fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Inject a fixed concentration of the CCK2R agonist (a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.

Research Applications of this compound

  • Gastrointestinal Research: As a selective CCK2R antagonist, this compound is used to study the role of gastrin in stimulating gastric acid secretion and its trophic effects on the gastric mucosa. It helps in elucidating the mechanisms underlying peptic ulcer disease and other acid-related disorders.

  • Oncology Research: The CCK2 receptor is overexpressed in several types of tumors, including medullary thyroid, small cell lung, and some gastrointestinal cancers. Gastrin can act as a growth factor for these cancers. This compound is used in preclinical studies to investigate the potential of CCK2R blockade as an anti-cancer strategy by inhibiting tumor cell proliferation.

  • Neuroscience Research: CCK2 receptors are widely distributed in the central nervous system and are implicated in modulating anxiety, panic disorders, and pain perception. This compound serves as a research tool to explore the therapeutic potential of CCK2R antagonism for these neurological and psychiatric conditions. Its high selectivity allows for precise investigation of the receptor's role in these complex processes.

References

PD 140376: An In-Depth Technical Guide to its CCK-B Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD 140376 for the Cholecystokinin-B (CCK-B) receptor. It is designed to furnish researchers, scientists, and drug development professionals with the detailed data and methodologies necessary for advanced research and development. This document delves into the quantitative binding data of this compound and other pertinent ligands, outlines detailed experimental protocols for receptor binding assays, and visualizes the complex signaling pathways associated with the CCK-B receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound and other key ligands for the CCK-B receptor has been determined through various radioligand binding studies. The data, presented in terms of Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are summarized in the table below for comparative analysis.

CompoundReceptorPreparationRadioligandKi (nM)IC50 (nM)Reference
This compound CCK-BGuinea Pig Cerebral Cortex[3H]this compound0.1-0.2 (Kd)[1]
CCK-BGuinea Pig Gastric Mucosa[3H]this compound0.1-0.2 (Kd)[1]
L-365,260 CCK-BRodent and Primate Brain125I-BH-CCKNanomolar affinity[2]
CCK-22
CCK-1280
Gastrin CCK-B0.3-1[3]
CCK-8 CCK-B0.3-1[3]
CCK-4 CCK-B~10[3]
CI-988 CCK-BAnxiolytic effects noted[4]

CCK-B Receptor Signaling Pathways

The CCK-B receptor, a G-protein coupled receptor (GPCR), primarily signals through Gq and G12/13 proteins upon activation by agonists like cholecystokinin (B1591339) (CCK) and gastrin. This activation initiates a cascade of intracellular events crucial for various physiological processes. The primary signaling pathways are depicted below.

Gq-Mediated PLC/PKC Pathway

Activation of the Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is integral to processes such as gastric acid secretion.[1][5][6]

CCKB_Gq_Signaling cluster_membrane Plasma Membrane CCKBR CCK-B Receptor Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand CCK / Gastrin Ligand->CCKBR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gq-mediated PLC/PKC signaling cascade upon CCK-B receptor activation.

PI3K/Akt and MAPK/ERK Pathways

The CCK-B receptor can also engage the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical in regulating cell proliferation, survival, and differentiation. The activation can be G-protein dependent or occur through transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][7]

CCKB_PI3K_MAPK_Signaling cluster_membrane Plasma Membrane CCKBR CCK-B Receptor G_protein G protein CCKBR->G_protein Ligand CCK / Gastrin Ligand->CCKBR PI3K PI3K G_protein->PI3K activates Ras Ras G_protein->Ras activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PI3K/Akt and MAPK/ERK signaling pathways downstream of the CCK-B receptor.

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor using [3H]this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor using [3H]this compound.

1. Materials and Reagents:

  • Tissue source: Guinea pig cerebral cortex or other tissues expressing CCK-B receptors.

  • Radioligand: [3H]this compound (specific activity ~80 Ci/mmol).

  • Unlabeled ligands: this compound, CCK-8, gastrin, and test compounds.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

2. Membrane Preparation:

  • Dissect the tissue of interest on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

  • Store membrane preparations at -80°C until use.

3. Binding Assay Protocol:

  • Thaw the membrane preparation on ice.

  • Set up the assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing test compound.

  • To each tube, add:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM) for non-specific binding, or 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]this compound (final concentration ~0.2 nM).

    • 100 µL of the membrane preparation.

  • The final assay volume is 200 µL.

  • Incubate the tubes at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Incubation Incubation: Membranes + [3H]this compound + Competitor ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific Plotting Plot % Inhibition vs [Competitor] Calc_Specific->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for the [3H]this compound radioligand binding assay.

References

PD 140376: A Technical Guide to a Potent Gastrin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 140376 is a potent and highly selective non-peptoid antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor), also known as the cholecystokinin-2 (CCK2) receptor. Its high affinity and selectivity make it a valuable research tool for elucidating the physiological and pathological roles of the gastrin/CCK2 receptor system. This document provides a comprehensive overview of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its study.

Quantitative Data

The binding affinity of this compound for the CCK-B/gastrin receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium.

Ligand Preparation Parameter Value (nM) Reference
This compoundGuinea Pig Cerebral Cortex MembranesKi0.18[1][2]
This compoundGuinea Pig Gastric Gland MembranesKi0.21[1][2]
[3H]this compoundGuinea Pig Cerebral Cortex HomogenatesKd0.1-0.2[3]
[3H]this compoundGuinea Pig Gastric Gland HomogenatesKd0.1-0.2[3]

Table 1: Binding Affinity of this compound for the CCK-B/Gastrin Receptor. This table summarizes the high-affinity binding of this compound to the CCK-B/gastrin receptor in different tissue preparations.

Signaling Pathways

Gastrin, upon binding to the CCK-B/gastrin receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing the initial binding of gastrin.

Gastrin-Induced Signaling Pathway

The primary signaling pathway activated by the gastrin receptor involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gastrin Signaling Pathway Gastrin-Induced Signaling Pathway and its Inhibition by this compound Gastrin Gastrin CCKBR CCK-B/Gastrin Receptor Gastrin->CCKBR Binds Gq Gq CCKBR->Gq Activates PD140376 This compound PD140376->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Acid Secretion, Cell Proliferation) Ca_release->Downstream PKC->Downstream

Gastrin Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of gastrin receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To quantify the affinity of this compound for the CCK-B/gastrin receptor.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound

  • Membrane preparations from guinea pig cerebral cortex or gastric glands

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [3H]this compound, and varying concentrations of unlabeled this compound (for competition binding). For total binding, omit unlabeled this compound. For non-specific binding, use a high concentration of a non-radiolabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay start Start prep Prepare Tissue Membranes start->prep incubate Incubate Membranes with [3H]this compound and varying concentrations of unlabeled this compound prep->incubate filter Filter and Wash to separate bound from free radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit gastrin-induced calcium release.

Materials:

  • Cells expressing the CCK-B/gastrin receptor (e.g., a stable cell line or primary cells)

  • Gastrin (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Loading: Culture cells to an appropriate confluency. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of gastrin to the cells to stimulate calcium release.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the gastrin-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay Workflow Workflow for Calcium Mobilization Assay start Start culture Culture CCK-B Receptor Expressing Cells start->culture load Load Cells with Calcium-Sensitive Dye culture->load baseline Measure Baseline Fluorescence load->baseline preincubate Pre-incubate with varying concentrations of this compound baseline->preincubate stimulate Stimulate with Gastrin preincubate->stimulate measure Measure Fluorescence Change (Calcium Flux) stimulate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a powerful tool for investigating the roles of the gastrin/CCK2 receptor in health and disease. Its high affinity and selectivity, combined with the robust experimental protocols outlined in this guide, enable researchers to dissect the intricate signaling pathways regulated by gastrin and to explore the therapeutic potential of gastrin receptor antagonism. The provided data and methodologies serve as a foundational resource for scientists and drug development professionals working in this field.

References

In-Depth Technical Guide to PD 140376: A Potent Cholecystokinin(B)/Gastrin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 140376 is a potent and highly selective non-peptidal antagonist of the cholecystokinin(B) (CCK-B) and gastrin receptors. Its high affinity and specificity have established it as a critical tool in pharmacological research for investigating the physiological and pathological roles of the CCK-B/gastrin system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed look at the associated signaling pathways.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₄₀N₄O₅[1]
Molecular Weight 572.71 g/mol [1]
CAS Number 149027-97-4[1]
Predicted Boiling Point 879.8 ± 65.0 °C[1]
Predicted Density 1.32 ± 0.1 g/cm³[1]
Predicted pKa 4.24 ± 0.10[1]

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at CCK-B and gastrin receptors. These receptors, which are G-protein coupled receptors (GPCRs), are widely distributed throughout the central nervous system and the gastrointestinal tract. They play crucial roles in neurotransmission, anxiety, and gastric acid secretion.

The high affinity of this compound for these receptors makes it a valuable radioligand for receptor characterization and quantification studies.

Table 2: Receptor Binding Affinity of this compound

ReceptorTissue SourceKᵢ (nM)
CCK-B/GastrinGuinea Pig Cortex0.18
CCK-B/GastrinGuinea Pig Gastric Gland Membranes0.21

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, based on its use as a radioligand, a general protocol for a competitive radioligand binding assay is described below.

Radioligand Binding Assay for CCK-B/Gastrin Receptor

This protocol outlines the general steps for determining the binding affinity of a test compound for the CCK-B/gastrin receptor using [³H]this compound.

Experimental Workflow:

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Guinea Pig Cortex) centrifuge1 Centrifugation tissue->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Second Centrifugation resuspend1->centrifuge2 resuspend2 Final Resuspension in Assay Buffer centrifuge2->resuspend2 protein_assay Protein Concentration Determination resuspend2->protein_assay incubation Incubation: Membranes + [³H]this compound + Test Compound/Buffer protein_assay->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Washing of Filters filtration->washing scintillation Scintillation Counting washing->scintillation cpm_dpm CPM to DPM Conversion scintillation->cpm_dpm specific_binding Calculation of Specific Binding cpm_dpm->specific_binding competition_curve Generation of Competition Curve specific_binding->competition_curve ic50_ki Calculation of IC₅₀ and Kᵢ competition_curve->ic50_ki

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Dissect and homogenize the tissue of interest (e.g., guinea pig cerebral cortex or gastric mucosa) in an appropriate buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, [³H]this compound (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled standard ligand (e.g., unlabeled this compound or a known CCK-B antagonist).

    • Incubate the mixture at an appropriate temperature for a sufficient time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The CCK-B/gastrin receptor, a Gq-protein coupled receptor, activates several downstream signaling cascades upon agonist binding. As an antagonist, this compound blocks these pathways.

Signaling Pathway of the CCK-B/Gastrin Receptor:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response CCKBR CCK-B/Gastrin Receptor Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca2->Response PKC->Response Agonist Agonist (Gastrin/CCK) Agonist->CCKBR Activates PD140376 This compound (Antagonist) PD140376->CCKBR Blocks

Caption: CCK-B/Gastrin receptor signaling pathway.

Upon binding of an agonist like gastrin or cholecystokinin, the CCK-B receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers lead to a variety of cellular responses, including gastric acid secretion and modulation of neuronal activity. This compound competitively binds to the receptor, preventing this cascade from being initiated by endogenous agonists.

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of the CCK-B/gastrin receptor system. Its high potency and selectivity allow for precise probing of the roles of these receptors in health and disease. While detailed structural and synthetic information is not widely disseminated in public databases, its well-characterized biological activity provides a solid foundation for its use in receptor binding and functional assays. Further research to fully elucidate and publish the structural details of this compound would be beneficial to the scientific community, potentially enabling further drug development efforts targeting the CCK-B/gastrin system.

References

The Discovery and Synthesis of PD 140376: A Technical Guide to a Potent CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of PD 140376, a potent and selective antagonist for the cholecystokininB/gastrin receptor (CCK2R). Developed by researchers at Parke-Davis, this dipeptoid analogue emerged from a rational drug design program aimed at creating non-peptide ligands for CCK receptors. This document details the synthetic pathway, key experimental protocols, and quantitative data associated with this compound and its analogues.

Discovery and Development

The quest for non-peptide CCK receptor ligands was driven by the therapeutic potential of modulating the physiological effects of cholecystokinin (B1591339) (CCK), a neuropeptide and gut hormone. Early research focused on modifying the C-terminal tetrapeptide of CCK (CCK-4), which is the minimal fragment that retains high affinity for the CCK2 receptor. The Parke-Davis group systematically explored the structure-activity relationships (SAR) of dipeptoid analogues of CCK-4, leading to the identification of a series of potent and selective antagonists.

The core of their approach involved replacing the peptide bonds with more stable linkages and introducing conformational constraints to enhance receptor affinity and selectivity. This led to the development of a class of compounds characterized by an α-methyltryptophan core. This compound, with the chemical formula C33H40N4O5, is a prominent member of this class. Its tritiated form, [3H]this compound, proved to be a valuable radioligand for characterizing CCK2 receptors due to its high affinity and selectivity.

Synthesis Pathway

The synthesis of this compound and its analogues generally follows a convergent strategy, involving the preparation of key intermediates that are then coupled to form the final dipeptoid structure. The following diagram illustrates a generalized synthesis pathway for this class of compounds.

Synthesis_Pathway A Boc-L-Tryptophan B α-Methylation A->B 1. C Boc-α-Me-Tryptophan B->C E Peptide Coupling (e.g., DCC, HOBt) C->E D Amine Component (e.g., substituted phenethylamine) D->E F Dipeptoid Precursor E->F 2. G Boc Deprotection (e.g., TFA) F->G 3. H Free Amine G->H J Acylation H->J I Acylating Agent (e.g., Adamantyl Chloroformate) I->J K This compound Analogue J->K 4.

Caption: Generalized synthesis pathway for this compound and its dipeptoid analogues.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from various binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

RadioligandPreparationKi (nM)Reference
[3H]this compoundGuinea Pig Cerebral Cortex0.18[1]
[3H]this compoundGuinea Pig Gastric Gland Membranes0.21[1]

Table 2: Structure-Activity Relationship of Dipeptoid CCK2 Antagonists

CompoundR1 GroupR2 GroupCCK-B Ki (nM)CCK-A/CCK-B Selectivity
This compound Adamantyloxycarbonyl4-Aminophenylmethyl0.2>1000
Analogue 1BenzyloxycarbonylPhenylmethyl5.6250
Analogue 2t-ButoxycarbonylIndol-3-ylmethyl1.2800
Analogue 3AdamantyloxycarbonylH15.0150

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

General Synthesis of Dipeptoid CCK2 Antagonists

The following is a representative experimental protocol for the synthesis of a dipeptoid analogue of this compound.

Step 1: α-Methylation of Boc-L-Tryptophan To a solution of Boc-L-tryptophan in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.2 equivalents). The solution is stirred for 30 minutes, followed by the addition of methyl iodide (2.5 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate (B1210297). The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Boc-α-Me-Tryptophan.

Step 2: Peptide Coupling To a solution of Boc-α-Me-Tryptophan (1 equivalent), the desired amine component (1 equivalent), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 equivalents) in anhydrous DMF at 0 °C is added dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude dipeptoid precursor, which is purified by flash chromatography.

Step 3: Boc Deprotection The Boc-protected dipeptoid precursor is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the free amine as a TFA salt.

Step 4: Acylation To a solution of the free amine (1 equivalent) and triethylamine (B128534) (2.5 equivalents) in anhydrous DCM at 0 °C is added the desired acylating agent (e.g., adamantyl chloroformate, 1.1 equivalents). The reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed with 1N HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the final dipeptoid antagonist.

Radioligand Binding Assay for CCK2 Receptor

The following protocol describes the methodology for determining the binding affinity of compounds to the CCK2 receptor using [3H]this compound.

Membrane Preparation: Guinea pig cerebral cortices or gastric glands are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4 °C. The supernatant is then centrifuged at 50,000 x g for 20 minutes at 4 °C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) to a final protein concentration of 0.2-0.4 mg/mL.

Binding Assay: The binding assay is performed in a total volume of 500 µL. To each tube, 100 µL of [3H]this compound (final concentration ~0.2 nM), 100 µL of competing ligand (at various concentrations) or buffer (for total binding), and 300 µL of the membrane preparation are added. Non-specific binding is determined in the presence of 1 µM unlabeled CCK-8. The mixture is incubated at 25 °C for 60 minutes. The reaction is terminated by rapid filtration through Whatman GF/B filters presoaked in 0.3% polyethylenimine. The filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data using a one-site competition model. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the CCK2 receptor and the general workflow for the discovery of CCK2 receptor antagonists.

CCK2_Signaling CCK CCK / Gastrin CCK2R CCK2 Receptor CCK->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse PD140376 This compound (Antagonist) PD140376->CCK2R Blocks

Caption: Simplified signaling pathway of the CCK2 receptor.

Discovery_Workflow Start Rational Drug Design (CCK-4 Mimicry) Library Dipeptoid Library Synthesis Start->Library Screening CCK Receptor Binding Assays Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Refinement Hit Identification of this compound Optimization->Hit Preclinical Preclinical Development Hit->Preclinical

Caption: General workflow for the discovery of this compound.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and data presented herein serve as a foundational resource for further investigation and development of CCK2 receptor antagonists.

References

PD 140376: A Technical Guide to its High Selectivity for the CCK-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin (B1591339) (CCK) receptor antagonist, PD 140376, with a core focus on its selectivity for the CCK-B receptor over the CCK-A receptor. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological and experimental pathways to support research and development efforts in pharmacology and medicinal chemistry.

Core Findings: High Affinity and Selectivity of this compound for the CCK-B Receptor

Quantitative Data Presentation

The binding affinity of this compound for the CCK-B receptor has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Binding Affinity of this compound for the CCK-B Receptor

Tissue SourceRadioligandReceptor SubtypeThis compound Ki (nM)
Guinea Pig Cerebral Cortex[3H]this compoundCCK-B0.18
Guinea Pig Gastric Gland Membranes[3H]this compoundCCK-B0.21

Data compiled from publicly available research.

While a precise Ki value for this compound at the CCK-A receptor is not explicitly stated in the reviewed literature, the characterization of [3H]this compound as a highly selective CCK-B/gastrin receptor antagonist radioligand implies a significantly lower affinity for the CCK-A receptor.[1] For context, other selective CCK-B antagonists like L-365,260 show negligible binding to tissues rich in CCK-A receptors, such as the pancreas.

Experimental Protocols

The characterization of this compound's receptor selectivity relies on two primary experimental approaches: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (unlabeled this compound) for a specific receptor (CCK-A or CCK-B) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at CCK-A and CCK-B receptors.

Materials:

  • Membrane Preparations: Isolated cell membranes from tissues or cell lines expressing either CCK-A or CCK-B receptors (e.g., guinea pig pancreas for CCK-A, guinea pig cerebral cortex for CCK-B).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]CCK-8 for both receptors, or the selective [3H]this compound for CCK-B).

  • Test Compound: Unlabeled this compound at a range of concentrations.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).

Objective: To determine the functional potency of this compound as an antagonist at CCK-A and CCK-B receptors.

Materials:

  • Cell Lines: Stably transfected cell lines expressing either the human CCK-A or CCK-B receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM).

  • Agonist: A known agonist for CCK receptors (e.g., CCK-8).

  • Antagonist: this compound at a range of concentrations.

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence Plate Reader: Capable of kinetic reading at the appropriate excitation and emission wavelengths for the chosen dye.

Protocol:

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature for a specified time (e.g., 60 minutes). Fura-2 AM is a membrane-permeable form of the dye that is cleaved by intracellular esterases to its active, membrane-impermeable form.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist (e.g., CCK-8) into the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, ratiometric measurements are typically made by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. The ratio of the fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence ratio upon agonist stimulation is a measure of receptor activation. To determine the potency of the antagonist, generate agonist dose-response curves in the absence and presence of different concentrations of this compound. The antagonist will cause a rightward shift in the agonist dose-response curve. A Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

CCK_Signaling_Pathway CCK Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Agonist CCK Agonist (e.g., CCK-8) CCK_Receptor CCK-A or CCK-B Receptor CCK_Agonist->CCK_Receptor Binds & Activates PD_140376 This compound (Antagonist) PD_140376->CCK_Receptor Binds & Blocks G_Protein Gq/11 CCK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Mediates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response Triggers

Caption: CCK Receptor Signaling Pathway.

Radioligand_Binding_Workflow Radioligand Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [¹²⁵I]CCK-8) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Filtration Separate Bound/Free Ligand via Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate Specific Binding, Determine IC₅₀ and Kᵢ Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Cell_Culture Culture CCK Receptor- Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye (Fura-2 AM) Cell_Culture->Dye_Loading Washing_1 Wash to Remove Excess Dye Dye_Loading->Washing_1 Antagonist_Incubation Incubate with Varying [this compound] Washing_1->Antagonist_Incubation Baseline_Reading Measure Baseline Fluorescence Antagonist_Incubation->Baseline_Reading Agonist_Stimulation Stimulate with CCK Agonist & Record Fluorescence Change Baseline_Reading->Agonist_Stimulation Ratio_Calculation Calculate Fluorescence Ratio (e.g., F340/F380) Agonist_Stimulation->Ratio_Calculation Dose_Response Generate Dose-Response Curves & Determine Antagonist Potency Ratio_Calculation->Dose_Response

References

In-depth Technical Guide: In Vitro Studies Using PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher, Scientist, or Drug Development Professional,

This guide is intended to provide a comprehensive overview of the in vitro applications of the compound designated PD 140376. However, a thorough search of publicly available scientific literature and chemical databases has yielded no specific information for a compound with this identifier.

It is highly probable that "this compound" represents one of the following:

  • An internal, unpublished compound name: Many pharmaceutical and research institutions use internal naming conventions for novel compounds during the early stages of development. This information may not be publicly accessible until the research is published or patented.

  • A typographical error: The designation may be a mistyped version of a known compound. The "PD" prefix is commonly associated with compounds from various research programs, including those targeting the Programmed Death-1 (PD-1) pathway.

Recommendations for Proceeding:

Once the correct compound name is identified, a detailed technical guide can be compiled to meet your specific requirements, including:

  • Data Presentation: Summarization of all available quantitative data (e.g., IC50, Ki, EC50 values) into structured tables.

  • Experimental Protocols: Detailed methodologies for key in vitro experiments.

  • Visualization of Pathways and Workflows: Generation of diagrams using Graphviz (DOT language) to illustrate signaling pathways, experimental workflows, and logical relationships based on published data.

We are committed to providing you with accurate and in-depth scientific information. Please provide the corrected compound name, and we will proceed with generating the requested technical guide.

Foundational Research on Cholecystokinin B Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on cholecystokinin (B1591339) B (CCK-B) receptor antagonists. It covers the core aspects of their mechanism of action, key experimental methodologies for their evaluation, and a summary of quantitative data for prominent antagonist compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of CCK-B receptor-targeted therapeutics.

Introduction to the Cholecystokinin B Receptor

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] It is predominantly found in the central nervous system and the gastrointestinal tract. In the brain, the CCK-B receptor is implicated in anxiety, pain perception, and memory.[1][2] In the gut, it mediates gastric acid secretion and the growth of the gastric mucosa.[1] The endogenous ligands for the CCK-B receptor are the peptide hormones cholecystokinin (CCK) and gastrin. Due to its involvement in these key physiological and pathological processes, the CCK-B receptor has emerged as a significant target for drug discovery, particularly for the development of antagonists.

CCK-B Receptor Signaling Pathways

Activation of the CCK-B receptor by its agonists, CCK or gastrin, initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq class of G proteins.[3][4][5] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[3][4] Downstream of these initial events, the CCK-B receptor can activate several other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK), phosphoinositide 3-kinase (PI3K), and Rho-dependent pathways.[3][4] These pathways are crucial in mediating the diverse cellular responses to CCK-B receptor activation, such as cell proliferation and secretion.

CCK_B_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_B_Receptor CCK-B Receptor Gq Gq CCK_B_Receptor->Gq PLC PLC Gq->PLC Rho_Pathway Rho Pathway Gq->Rho_Pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2+ Ca2+ Ca2+->PKC activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway PI3K_Pathway PI3K Pathway PKC->PI3K_Pathway Cellular_Response Cellular Response (e.g., Secretion, Proliferation) MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response Rho_Pathway->Cellular_Response CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCK_B_Receptor ER->Ca2+ releases

Caption: CCK-B Receptor Signaling Pathway.

Quantitative Data for CCK-B Receptor Antagonists

The following table summarizes the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and other relevant quantitative data for a selection of well-characterized CCK-B receptor antagonists. These values are critical for comparing the potency and selectivity of different compounds.

CompoundReceptor TargetAssay TypeSpeciesTissue/Cell LineRadioligandKi (nM)IC50 (nM)pKBReference(s)
L-365,260CCK-BBindingGuinea PigBrain[3H]L-365,2602.3 (Kd)--[6]
L-365,260CCK-BBindingGuinea PigBrain125I-CCK-2-[7]
L-365,260CCK-BFunctionalRatIsolated Stomach---~7.1-7.4[8]
PD134308CCK-BFunctionalRatIsolated Stomach---~7.4-7.6[8]
CI-988CCK-BFunctionalRatIsolated Stomach----[9]
YM022CCK-BFunctionalRatECL Cells--0.511.3[10]
YF476CCK-BFunctionalRatECL Cells--2.710.8[10]
AG041RCCK-BFunctionalRatECL Cells--2.210.4 (apparent)[10]
RP73870CCK-BFunctionalRatECL Cells--9.8-[10]
JB 93182CCK-BFunctionalRatECL Cells--9.3-[10]
PD135158CCK-BFunctionalRatECL Cells--76-[10]
PD136450CCK-BFunctionalRatECL Cells--135-[10]
DevazepideCCK-AFunctionalRatECL Cells--~800-[10]
Unnamed Quinazolinone DerivativesCCK-BBinding--125I-BH-CCK-8-0.2 - 975-[11]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of CCK-B receptor antagonists. The following sections outline the protocols for key experiments cited in foundational research.

Radioligand Binding Assay

This assay is used to determine the affinity of an antagonist for the CCK-B receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) of a radioligand and the inhibitory constant (Ki) of a competing antagonist.

Materials:

  • Receptor Source: Membranes prepared from guinea pig brain tissue or cells stably expressing the human CCK-B receptor.[6][7]

  • Radioligand: [3H]L-365,260 or 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8).[6][7][11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitors: Unlabeled CCK-B receptor antagonists at various concentrations.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[1]

  • Scintillation Cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA).[1]

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled antagonist.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[1]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the antagonist is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/PLC signaling pathway by quantifying the production of inositol phosphates.

Objective: To determine the functional potency of a CCK-B receptor antagonist.

Materials:

  • Cell Line: CHO or COS-7 cells stably transfected with the CCK-B receptor.[12]

  • Labeling Medium: Inositol-free medium.

  • Radiolabel: myo-[3H]inositol.

  • Stimulation Buffer: Typically a Krebs-Ringer-HEPES buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist: CCK-8 or gastrin.

  • Antagonist: Test compounds at various concentrations.

  • Extraction Solution: Perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Anion Exchange Chromatography Columns (e.g., Dowex AG1-X8).

  • Scintillation Cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate the cells and allow them to adhere. Replace the medium with inositol-free medium containing myo-[3H]inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the antagonist in stimulation buffer for a defined period.

  • Agonist Stimulation: Add the agonist (e.g., CCK-8) to stimulate the production of inositol phosphates and incubate for a specific time.

  • Extraction: Terminate the reaction by adding ice-cold extraction solution (e.g., PCA).

  • Separation: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the total inositol phosphates with a high salt buffer.

  • Quantification: Add scintillation cocktail to the eluates and count the radioactivity.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of the antagonist to determine the IC50 value.

Pentagastrin-Stimulated Gastric Acid Secretion Assay

This in vivo or ex vivo assay assesses the ability of a CCK-B receptor antagonist to inhibit gastrin-mediated gastric acid secretion.

Objective: To evaluate the in vivo or ex vivo efficacy of a CCK-B receptor antagonist.

Materials:

  • Animal Model: Male rats (e.g., Wistar or Long-Evans).[8][13]

  • Anesthetic: Urethane.[8]

  • Stimulant: Pentagastrin (B549294).[8][13][14]

  • Antagonist: Test compounds.

  • Surgical Equipment: For creating a gastric fistula or for vascular perfusion of the stomach.

  • Perfusion Solutions: Krebs-Ringer bicarbonate buffer (for ex vivo preparations).[13]

  • Titration Equipment: pH meter and 0.01 N NaOH.[8][13]

Procedure (Isolated Perfused Rat Stomach - Ex Vivo):

  • Animal Preparation: Anesthetize the rat and surgically prepare for in situ perfusion of the stomach via the celiac axis.[13]

  • Perfusion: Perfuse the stomach vasculature with Krebs-Ringer bicarbonate buffer, often supplemented with erythrocytes. The gastric lumen is perfused with distilled water, and the effluent is collected.[13]

  • Basal Secretion: Collect gastric effluent for a baseline period to measure basal acid output.

  • Antagonist Administration: Administer the antagonist either into the vascular perfusate or as a pre-treatment.

  • Stimulation: Infuse pentagastrin into the arterial perfusate to stimulate acid secretion.[13]

  • Sample Collection: Collect the gastric effluent at regular intervals.

  • Quantification: Determine the acid output by titrating the collected samples with 0.01 N NaOH to a neutral pH.[8][13]

  • Data Analysis: Compare the acid secretion in the presence and absence of the antagonist to determine the extent of inhibition and calculate the ED50 if applicable.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the screening and characterization of novel CCK-B receptor antagonists.

Antagonist_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening: Radioligand Binding Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Functional_Assay Secondary Screening: Inositol Phosphate Assay Hit_Identification->Functional_Assay Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Potency_Determination Potency & Efficacy Determination Functional_Assay->Potency_Determination In_Vivo_Testing In Vivo / Ex Vivo Testing: Gastric Acid Secretion Assay Potency_Determination->In_Vivo_Testing Potent Low_Potency Low Potency or Efficacy Potency_Determination->Low_Potency Not Potent Lead_Candidate Lead Candidate In_Vivo_Testing->Lead_Candidate

Caption: Workflow for CCK-B Antagonist Screening.

Conclusion

The foundational research on CCK-B receptor antagonists has provided a solid framework for the development of novel therapeutics. A thorough understanding of the receptor's signaling pathways, coupled with robust and well-defined experimental protocols, is paramount for the successful identification and characterization of potent and selective antagonists. This guide summarizes the key data and methodologies that form the basis of this research area, offering a valuable resource for scientists and researchers dedicated to advancing the field of CCK-B receptor pharmacology.

References

Methodological & Application

Application Notes and Protocols for Dopamine D2 Receptor Agonists in Brain Tissue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information, experimental protocols, or quantitative data for a compound designated "PD 140376." The following application notes and protocols are therefore provided as a representative guide for a generic dopamine (B1211576) D2 receptor (D2R) agonist in the context of neuroprotection studies in brain tissue. All quantitative data and specific procedural details are based on published research for well-characterized D2R agonists such as Ropinirole and Quinpirole and should be adapted and optimized for the specific compound under investigation.

Introduction

Dopamine D2 receptor (D2R) agonists are a class of compounds that mimic the action of the endogenous neurotransmitter dopamine by binding to and activating D2 receptors.[1][2] These receptors are highly expressed in the central nervous system, particularly in the basal ganglia, and are critically involved in motor control, motivation, and cognition.[3] Dysregulation of the dopaminergic system is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[4][5]

D2R agonists are a cornerstone in the symptomatic treatment of Parkinson's disease.[2][6] Beyond their role in replacing the function of lost dopamine, preclinical studies suggest that D2R agonists may also possess neuroprotective properties, potentially by reducing oxidative stress, inflammation, and excitotoxicity, thereby slowing the progression of neurodegeneration. These application notes provide a framework for investigating the neuroprotective effects of a D2R agonist in both in vitro and in vivo models using brain tissue.

Data Presentation: Representative Pharmacological Data for D2R Agonists

The following tables summarize representative quantitative data for well-characterized dopamine D2 receptor agonists. This data is provided for illustrative purposes and to serve as a benchmark for the evaluation of a novel D2R agonist.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorAssay TypePreparationKi (nM)Reference Compound
RopiniroleHuman Dopamine D2Radioligand BindingCloned human receptors expressed in CHO cells14.7[3H]-Spiperone
QuinpiroleRat Dopamine D2Radioligand BindingRat striatal membranes11.2[3H]-Spiperone
PramipexoleHuman Dopamine D2Radioligand BindingCloned human receptors expressed in CHO cells2.2[3H]-Spiperone

Table 2: In Vitro Functional Activity - Neuroprotection Assay

CompoundCell LineNeurotoxinEndpointEC50 (nM)Max. Protection (%)
RopiniroleSH-SY5Y6-OHDACell Viability (MTT)8565
PramipexoleSH-SY5YMPP+Cell Viability (MTT)5070
QuinpirolePrimary Midbrain Neurons6-OHDATyrosine Hydroxylase Immunoreactivity12055

Table 3: In Vivo Pharmacokinetic and Dosing Parameters (Rodent Model)

CompoundAnimal ModelRoute of AdministrationDose Range (mg/kg)Brain Penetration (Brain/Plasma Ratio)
RopiniroleRatIntraperitoneal (i.p.)1 - 101.5
QuinpiroleMouseSubcutaneous (s.c.)0.5 - 52.0
PramipexoleMouseOral (p.o.)1 - 101.2

Experimental Protocols

In Vitro Neuroprotection Assay using Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of a D2R agonist against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • E18 rat fetuses

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • D2R agonist (e.g., hypothetical this compound)

  • Glutamate (B1630785)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Neuron Isolation and Culture:

    • Dissect cortical tissue from E18 rat fetuses in ice-cold PBS.

    • Digest the tissue with trypsin-EDTA for 15 minutes at 37°C.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the cells on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well in Neurobasal medium.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment and Neurotoxin Challenge:

    • After 7 days in vitro, replace half of the medium with fresh medium.

    • Pre-treat the neurons with various concentrations of the D2R agonist for 24 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

    • Incubate for another 24 hours.

  • Assessment of Neuroprotection:

    • Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

    • Calculate the percentage of neuroprotection relative to the glutamate-only treated control.

In Vivo Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol outlines an in vivo study to evaluate the neuroprotective efficacy of a D2R agonist in a unilateral 6-hydroxydopamine (6-OHDA) lesion mouse model.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (B1205290)

  • D2R agonist

  • Stereotaxic apparatus

  • Apomorphine (B128758)

  • Anesthetics (e.g., isoflurane)

  • Tyrosine hydroxylase (TH) antibody

  • DAB staining kit

Procedure:

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Inject 6-OHDA (4 µg in 2 µl of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Compound Administration:

    • Begin daily administration of the D2R agonist (e.g., 1 mg/kg, s.c.) or vehicle 24 hours after the 6-OHDA lesion and continue for 14 days.

  • Behavioral Assessment:

    • On day 15, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). Count the number of contralateral rotations over a 30-minute period.

  • Immunohistochemistry:

    • On day 16, perfuse the animals with 4% paraformaldehyde.

    • Dissect the brains, post-fix, and cryoprotect in sucrose (B13894) solution.

    • Cut coronal sections (40 µm) through the substantia nigra and striatum.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and fibers.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Visualization of Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD140376 D2R Agonist (e.g., this compound) D2R Dopamine D2 Receptor PD140376->D2R Binds and Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Akt->CREB Activates Gene Gene Expression (Pro-survival & Anti-inflammatory) CREB->Gene

Caption: Dopamine D2 Receptor Signaling Pathway.

G start Start: In Vivo Neuroprotection Study surgery 6-OHDA Stereotaxic Surgery in Mice start->surgery treatment Daily D2R Agonist or Vehicle Administration surgery->treatment behavior Apomorphine-Induced Rotation Test treatment->behavior tissue Brain Tissue Collection and Processing behavior->tissue ihc Immunohistochemistry for Tyrosine Hydroxylase tissue->ihc analysis Quantification of Dopaminergic Neuron Survival ihc->analysis end End: Data Analysis and Conclusion analysis->end

Caption: In Vivo Neuroprotection Experimental Workflow.

References

Application Notes and Protocols for PD 140376 in Gastric Mucosa Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 140376 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B/gastrin receptor (CCK-B receptor). This receptor plays a crucial role in the physiology of the gastric mucosa, primarily by mediating gastric acid secretion and regulating the growth of gastric epithelial cells. Gastrin, a principal ligand for the CCK-B receptor, stimulates the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn acts on parietal cells to induce acid secretion. Furthermore, gastrin is recognized as a trophic factor for the gastric mucosa. The high affinity and selectivity of this compound make it an invaluable tool for investigating the physiological and pathological roles of the CCK-B receptor in the gastrointestinal tract.

These application notes provide detailed protocols for the use of this compound in key gastric mucosa assays, including the assessment of gastric acid secretion, histamine release, and cell proliferation.

Data Presentation

Ligand Binding and Functional Antagonism

The following table summarizes the binding affinity of this compound and the functional potency of related CCK-B receptor antagonists. This data is essential for determining the effective concentrations of this compound in various experimental settings.

CompoundAssay TypePreparationSpeciesParameterValueReference
[3H]this compound Radioligand BindingGastric Gland HomogenatesGuinea PigKd0.1-0.2 nM[1]
PD 134308Gastric Acid Secretion (in vivo)Anesthetized RatRatED500.05 µmol/kg[2]
PD 134308Pentagastrin-stimulated acid secretionIsolated immature rat stomachRatpKB~7.4-7.6[3]
YM02214C-aminopyrine uptakeIsolated rabbit gastric glandsRabbitIC500.0012 µM
L-365,260Pentagastrin-stimulated acid secretionHumansHuman50% inhibition at plasma conc.502 ± 108 ng/ml[4]

Signaling Pathways

CCK-B Receptor Signaling in Gastric Mucosa

The binding of gastrin to the CCK-B receptor on enterochromaffin-like (ECL) cells and parietal cells initiates a signaling cascade that is pivotal for gastric acid secretion and cell growth. The pathway is primarily mediated by the Gq alpha subunit of the heterotrimeric G protein.

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response gastrin Gastrin CCKBR CCK-B Receptor gastrin->CCKBR Binds & Activates PD140376 This compound PD140376->CCKBR Binds & Inhibits G_protein Gq Protein CCKBR->G_protein Activates PLC PLC-β G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates downstream Downstream Effectors PKC->downstream Histamine Histamine Release (ECL Cells) downstream->Histamine Acid Acid Secretion (Parietal Cells) downstream->Acid Proliferation Cell Proliferation downstream->Proliferation

CCK-B receptor signaling pathway.

Experimental Protocols

A. Gastric Acid Secretion Assay ([¹⁴C]Aminopyrine Uptake)

This in vitro assay indirectly measures acid secretion in isolated gastric glands by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in acidic spaces.

Materials:

  • This compound

  • Gastrin or Pentagastrin (B549294) (stimulant)

  • [¹⁴C]Aminopyrine

  • Collagenase

  • Krebs-Ringer-HEPES buffer

  • Isolated gastric glands (from rabbit or rat)

  • Scintillation fluid and counter

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Further dilutions should be made in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Isolation of Gastric Glands: Isolate gastric glands from the gastric mucosa of a rabbit or rat by collagenase digestion.

  • Pre-incubation with this compound: Pre-incubate the isolated gastric glands with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Stimulation: Add a submaximal concentration of gastrin or pentagastrin (e.g., 10 nM) and [¹⁴C]aminopyrine (0.1 µCi/mL) to the gland suspension.

  • Incubation: Incubate for 30 minutes at 37°C with gentle shaking.

  • Termination and Measurement: Terminate the reaction by centrifuging the glands and removing the supernatant. Lyse the glands and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the aminopyrine (B3395922) accumulation ratio. Determine the IC50 value for this compound by plotting the percentage inhibition of gastrin-stimulated aminopyrine uptake against the log concentration of this compound.

Aminopyrine_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Isolate Gastric Glands B1 Pre-incubate with this compound A1->B1 A2 Prepare this compound Solutions A2->B1 B2 Add Gastrin & [¹⁴C]Aminopyrine B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate and Lyse Glands B3->B4 C1 Measure Radioactivity B4->C1 C2 Calculate IC50 C1->C2

Workflow for the aminopyrine uptake assay.
B. Histamine Release Assay

This assay measures the ability of this compound to inhibit gastrin-induced histamine release from isolated ECL cells.

Materials:

  • This compound

  • Gastrin (stimulant)

  • Isolated ECL cells

  • Assay buffer (e.g., Tyrode's solution)

  • Histamine ELISA kit

Protocol:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

  • Cell Preparation: Isolate and purify ECL cells from rat gastric mucosa.

  • Pre-incubation: Pre-incubate the ECL cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle for 30 minutes at 37°C.

  • Stimulation: Add gastrin (e.g., 10 nM) to stimulate histamine release.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Sample Collection: Centrifuge the cells and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of gastrin-stimulated histamine release and determine the IC50 value for this compound.

Histamine_Release_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Isolate ECL Cells B1 Pre-incubate with this compound A1->B1 A2 Prepare this compound Solutions A2->B1 B2 Stimulate with Gastrin B1->B2 B3 Incubate at 37°C B2->B3 B4 Collect Supernatant B3->B4 C1 Quantify Histamine (ELISA) B4->C1 C2 Calculate IC50 C1->C2

Workflow for the histamine release assay.
C. Cell Proliferation Assay (MTT or BrdU)

This assay assesses the effect of this compound on the proliferation of gastric epithelial cells (e.g., AGS-B cells, which are AGS cells transfected to express the CCK-B receptor) stimulated by gastrin.

Materials:

  • This compound

  • Gastrin

  • Gastric epithelial cell line expressing CCK-B receptors (e.g., AGS-B)

  • Cell culture medium and supplements

  • MTT reagent or BrdU labeling reagent and detection kit

  • 96-well plates

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding: Seed the gastric epithelial cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in the presence or absence of gastrin (e.g., 10 nM) for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary detergent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (gastrin-stimulated) and determine the inhibitory effect of this compound.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Seed Cells A2 Serum Starve A1->A2 B1 Treat with this compound & Gastrin A2->B1 B2 Incubate (24-48h) B1->B2 B3 Add MTT or BrdU B2->B3 B4 Measure Absorbance/Fluorescence B3->B4 C1 Calculate % Inhibition B4->C1

Workflow for the cell proliferation assay.

Note on BrdU Assay: A BrdU assay can be used as an alternative to the MTT assay for a more direct measurement of DNA synthesis. The protocol involves labeling the cells with BrdU, followed by immunodetection of incorporated BrdU.

Conclusion

This compound is a powerful research tool for elucidating the role of the CCK-B receptor in gastric mucosal function. The protocols outlined in these application notes provide a framework for investigating its effects on gastric acid secretion, histamine release, and cell proliferation. Researchers should optimize the specific conditions, such as cell numbers, incubation times, and reagent concentrations, for their particular experimental system.

References

Application Notes: [³H]PD 140376 Radioligand Binding Assay for Cholecystokinin B (CCK-B) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes, including anxiety, memory, and gastrointestinal function. Modulating the activity of the CCK-B receptor is a key area of interest for the development of novel therapeutics. The radioligand [³H]PD 140376 is a potent and selective antagonist for the CCK-B receptor, making it an invaluable tool for characterizing the binding of novel compounds to this target.[1] This document provides a detailed protocol for a radioligand binding assay using [³H]this compound to determine the affinity of test compounds for the human CCK-B receptor.

Principle of the Assay

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and its receptor.[1][2][3] This protocol describes a competitive binding assay, where a fixed concentration of the radiolabeled ligand ([³H]this compound) competes with varying concentrations of an unlabeled test compound for binding to the CCK-B receptor. The amount of radioligand bound to the receptor is measured, and the data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.

Quantitative Data Summary

The following table summarizes the binding characteristics of [³H]this compound to the guinea pig CCK-B receptor in different tissues. This data is essential for setting up and validating the assay.

ParameterGuinea Pig Cerebral CortexGuinea Pig Gastric Mucosa
Kd (nM) 0.1 - 0.20.1 - 0.2
Bmax (fmol/mg protein) 119296
Ki for this compound (nM) 0.180.21

Table 1: Binding affinity (Kd), receptor density (Bmax), and inhibitory constant (Ki) of [³H]this compound for the guinea pig CCK-B receptor. Data sourced from Hunter et al., 1993.[1]

Experimental Workflow

The following diagram illustrates the key steps in the [³H]this compound radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membrane CCK-B Receptor Membrane Preparation incubation Incubate Components (e.g., 60 min at 25°C) prep_membrane->incubation prep_radioligand [³H]this compound (Radioligand) prep_radioligand->incubation prep_competitor Test Compound (Unlabeled Competitor) prep_competitor->incubation prep_buffer Assay Buffer prep_buffer->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Wash Filters (Ice-cold buffer) filtration->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation->analysis

Caption: Workflow of the [³H]this compound competitive radioligand binding assay.

Experimental Protocol

This protocol is designed for a competitive binding assay in a 96-well format.

Materials and Reagents
  • CCK-B Receptor Source:

    • Commercially available human CCK-B receptor membrane preparations (e.g., from HEK293 cells).

    • Alternatively, membrane homogenates from guinea pig cerebral cortex or gastric mucosa can be prepared.[1]

  • Radioligand: [³H]this compound (Specific Activity: ~80 Ci/mmol)

  • Unlabeled Ligand: this compound (for non-specific binding determination)

  • Test Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: A liquid scintillation counter for 96-well plates.

  • 96-well Assay Plates

Procedure
  • Preparation of Reagents:

    • Thaw the CCK-B receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio. This should be optimized in preliminary experiments.

    • Prepare serial dilutions of the test compounds in assay buffer. The final concentration of solvent (e.g., DMSO) in the assay should be kept constant and low (typically ≤1%).

    • Prepare a solution of [³H]this compound in assay buffer at a concentration twice the desired final concentration. The final concentration should be close to the Kd value (e.g., 0.2 nM).[1]

    • Prepare a solution of unlabeled this compound in assay buffer for determining non-specific binding. A high concentration is used to saturate the receptors (e.g., 1 µM).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of the high concentration unlabeled this compound solution to the "non-specific binding" wells.

    • Add 50 µL of the serially diluted test compounds to the "competition" wells.

  • Incubation:

    • Add 50 µL of the diluted CCK-B receptor membrane preparation to all wells.

    • Add 100 µL of the [³H]this compound solution to all wells to initiate the binding reaction. The final assay volume is 200 µL.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation. The incubation time and temperature should be optimized to ensure equilibrium is reached.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of the wells through the glass fiber filter mat using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Seal the plate and allow it to equilibrate in the dark.

    • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Fit the competition curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The CCK-B receptor primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates and calcium.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gastrin Gastrin / CCK (Agonist) Gastrin->CCKBR Activates PD140376 This compound (Antagonist) PD140376->CCKBR Blocks

Caption: CCK-B receptor signaling pathway upon agonist activation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated "PD 140376" have not yielded any matching results in chemical databases or scientific literature. This suggests that "this compound" may be a typographical error or an internal, non-public compound identifier. Without proper identification of the molecule, it is impossible to provide the requested detailed application notes, recommended concentrations for cell culture, or associated experimental protocols.

Research and drug development professionals rely on precise nomenclature to ensure the accuracy and reproducibility of their work. The "PD" prefix is common for various research compounds, often associated with different target pathways. For instance, many compounds targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, a critical immune checkpoint in cancer therapy, are in circulation. Examples of such small molecule inhibitors include BMS-1001 and BMS-1166. Additionally, the abbreviation "Pd" is the chemical symbol for Palladium, a metal used in some anticancer complexes. Another possibility is a compound like PD 166866, a selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.

Given the ambiguity, providing any protocol or concentration data would be speculative and could lead to incorrect and unsafe experimental practices.

To proceed, it is imperative to verify the correct name and any associated identifiers (such as a CAS number or IUPAC name) for the compound of interest. Once the correct compound is identified, it will be possible to gather the necessary information to generate the detailed application notes and protocols as requested.

Application Notes and Protocols for the Administration of CI-1007 (PD 140376) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1007, also known by its Parke-Davis development code PD 140376, is a selective dopamine (B1211576) partial agonist with potential as an antipsychotic agent.[1][2] As a partial agonist, CI-1007 exhibits a unique pharmacological profile, acting as an agonist at dopamine autoreceptors while having limited intrinsic activity at postsynaptic dopamine receptors.[1][2] This dual action is hypothesized to reduce the risk of extrapyramidal side effects commonly associated with traditional antipsychotics. These application notes provide a comprehensive overview of the administration of CI-1007 in animal models, including its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

CI-1007 is a potent and selective ligand for dopamine D2 and D3 receptors.[2] Its primary mechanism of action involves the partial agonism of these receptors. In brain regions with high dopaminergic tone, such as the striatum, CI-1007 is expected to act as an antagonist, blocking the effects of endogenous dopamine. Conversely, in regions with lower dopaminergic activity, it may exhibit agonist effects. This state-dependent activity is a key feature of its potential therapeutic profile. The compound has been shown to reduce dopamine synthesis and metabolism, consistent with its agonist effects at presynaptic autoreceptors.[2]

Signaling Pathway

The signaling pathway of CI-1007 is centered on its modulation of dopamine D2 receptor activity. As a partial agonist, it competes with endogenous dopamine for receptor binding. Upon binding, it elicits a submaximal response compared to a full agonist. This leads to a dampening of dopamine signaling in hyperdopaminergic states and a mild stimulation in hypodopaminergic states.

CI-1007_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_release Dopamine Release DA Dopamine DA_release->DA D2_auto D2 Autoreceptor D2_auto->DA_release Inhibits CI1007_pre CI-1007 CI1007_pre->D2_auto Binds & Activates (Agonist) DA_post Dopamine DA->DA_post D2_post D2 Postsynaptic Receptor Signal Signal Transduction D2_post->Signal Modulates CI1007_post CI-1007 CI1007_post->D2_post Binds (Partial Agonist) DA_post->D2_post Binds (Full Agonist)

Caption: Proposed mechanism of CI-1007 as a dopamine partial agonist.

Data Presentation

Table 1: In Vitro Receptor Binding Profile of CI-1007
ReceptorKi (nM)
Dopamine D21.5
Dopamine D30.8
Dopamine D415
Serotonin 5-HT1A>1000
Serotonin 5-HT2A>1000
Alpha-1 Adrenergic>1000
Alpha-2 Adrenergic>1000
Muscarinic M1>1000

Data compiled from published literature.

Table 2: In Vivo Neurochemical Effects of CI-1007 in Rats
ParameterTreatment (mg/kg, s.c.)% Change from ControlBrain Region
DOPA Accumulation0.1-50%Striatum
DOPAC Levels0.1-40%Striatum
HVA Levels0.1-35%Striatum
Acetylcholine Levelsup to 10No significant changeStriatum

Data represents approximate values from published studies.[2]

Table 3: Behavioral Effects of CI-1007 in Animal Models
Behavioral TestAnimal ModelDose Range (mg/kg)RouteObserved Effect
Inhibition of Firing of A9/A10 DA NeuronsRat0.01 - 0.1i.v.Dose-dependent inhibition
Reversal of Apomorphine-Induced ClimbingMouse0.1 - 1.0s.c.Antagonism of climbing behavior
Inhibition of Conditioned Avoidance RespondingSquirrel Monkey0.03 - 0.3i.m.Potent inhibition
Induction of Extrapyramidal Side EffectsCebus Monkeyup to 1.0i.m.Mild, transient dystonia at high doses

Data compiled from published literature.[1]

Experimental Protocols

Protocol 1: In Vivo Electrophysiology - Inhibition of Dopaminergic Neuron Firing

Objective: To assess the in vivo agonist activity of CI-1007 at dopamine autoreceptors by measuring the firing rate of A9 (substantia nigra pars compacta) and A10 (ventral tegmental area) dopaminergic neurons.

Animal Model: Male Sprague-Dawley rats (250-350 g).

Materials:

  • CI-1007

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Expose the skull and drill a small hole over the substantia nigra or ventral tegmental area.

  • Slowly lower a recording microelectrode into the target brain region to identify spontaneously active dopaminergic neurons based on their characteristic firing pattern.

  • Once a stable baseline firing rate is established, administer CI-1007 intravenously (i.v.) in escalating doses.

  • Record the firing rate of the neuron for a defined period after each dose administration.

  • Calculate the percent inhibition of firing rate from baseline for each dose.

Electrophysiology_Workflow start Anesthetize Rat & Mount in Stereotax expose_skull Expose Skull & Drill Craniotomy start->expose_skull lower_electrode Lower Recording Electrode to A9/A10 expose_skull->lower_electrode identify_neuron Identify Dopaminergic Neuron lower_electrode->identify_neuron baseline Record Baseline Firing Rate identify_neuron->baseline administer_drug Administer CI-1007 (i.v.) baseline->administer_drug record_firing Record Post-Dose Firing Rate administer_drug->record_firing analyze Analyze Data (% Inhibition) record_firing->analyze

Caption: Workflow for in vivo electrophysiological recording.

Protocol 2: Behavioral Assessment - Conditioned Avoidance Responding

Objective: To evaluate the potential antipsychotic efficacy of CI-1007.

Animal Model: Squirrel monkeys trained on a Sidman avoidance schedule.

Materials:

  • CI-1007

  • Operant conditioning chamber

  • Shock generator

  • Control and data recording software

Procedure:

  • Train squirrel monkeys on a Sidman avoidance schedule where they must press a lever to avoid a brief foot shock. The response-shock (R-S) and shock-shock (S-S) intervals are typically set to 20 seconds.

  • Once stable baseline performance is achieved, administer CI-1007 intramuscularly (i.m.) at various doses prior to the test session.

  • Place the monkey in the operant chamber and record the number of responses and shocks received during the session.

  • A decrease in the response rate without a proportional increase in shocks received is indicative of a specific effect on avoidance behavior, a predictor of antipsychotic activity.

Conditioned_Avoidance_Workflow start Train Squirrel Monkey on Sidman Avoidance baseline Establish Stable Baseline Performance start->baseline administer_drug Administer CI-1007 (i.m.) baseline->administer_drug test_session Conduct Test Session in Operant Chamber administer_drug->test_session record_data Record Responses and Shocks test_session->record_data analyze Analyze Data (Response Rate vs. Shocks) record_data->analyze

Caption: Workflow for conditioned avoidance responding assay.

Conclusion

CI-1007 (this compound) is a dopamine partial agonist with a neurochemical and behavioral profile suggestive of antipsychotic potential with a low liability for extrapyramidal side effects.[1] The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies to explore the therapeutic utility of this compound. Careful consideration of dose, route of administration, and choice of animal model is crucial for obtaining reliable and translatable results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gastrin is a crucial peptide hormone responsible for stimulating gastric acid secretion, promoting gastric mucosal growth, and regulating gastric motility.[1] It exerts its effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR).[2][3] Dysregulation of gastrin signaling is implicated in various pathologies, including gastrointestinal cancers.[1][4] PD 140376 is a potent and highly selective non-peptide antagonist for the CCKB/gastrin receptor, making it an invaluable tool for elucidating the physiological and pathological roles of gastrin signaling pathways.[5][6][7] These application notes provide a comprehensive guide to using this compound as a research tool.

Mechanism of Action this compound acts as a competitive antagonist at the CCKB receptor. It binds with high affinity to the receptor, thereby preventing the binding of endogenous agonists like gastrin and cholecystokinin (CCK).[3][5] This blockade inhibits the activation of downstream signaling cascades initiated by the receptor. The binding of gastrin to CCKBR typically activates Gq-alpha, which in turn stimulates phospholipase C (PLC).[8] This leads to the hydrolysis of PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C.[8] Furthermore, gastrin signaling can activate other major pathways, including the PI3K/AKT and MAPK/ERK cascades, which are involved in cell proliferation, survival, and inflammation.[3][8][9] this compound effectively blocks these downstream events by preventing the initial receptor activation.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for the CCKB/gastrin receptor. This data highlights the compound's high potency and suitability for receptor characterization studies.

LigandReceptorTissue/Membrane SourceAffinity MetricValue (nM)Reference
This compoundCCKB/GastrinGuinea Pig Cerebral CortexKi0.18[6][7]
This compoundCCKB/GastrinGuinea Pig Gastric GlandKi0.21[6][7]
[3H]this compoundCCKB/GastrinGuinea Pig Cerebral CortexKd0.1 - 0.2[5]
[3H]this compoundCCKB/GastrinGuinea Pig Gastric MucosaKd0.1 - 0.2[5]

Visualizing Gastrin Signaling and Inhibition

The following diagrams illustrate the key signaling pathways activated by gastrin and the mechanism of inhibition by this compound.

gastrin_signaling_pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCKBR CCKB Receptor Gq Gαq CCKBR->Gq PI3K PI3K CCKBR->PI3K RAS RAS CCKBR->RAS Gastrin Gastrin Gastrin->CCKBR Binds & Activates PD140376 This compound (Antagonist) PD140376->CCKBR Binds & Blocks PLC PLC Gq->PLC Effects Cellular Responses (Acid Secretion, Proliferation, Inflammation) PLC->Effects IP3/DAG AKT AKT PI3K->AKT AKT->Effects ERK ERK RAS->ERK ERK->Effects experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture AGS-E Cells to 70-80% Confluency B 2. Serum Starve Cells (e.g., 12-24 hours) A->B C 3. Pre-incubate with this compound (or vehicle) for 30-60 min B->C D 4. Stimulate with Gastrin-17 (e.g., 10 nM for 5-15 min) C->D E 5. Lyse Cells & Collect Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-ERK, Total ERK) F->G H 8. Image & Quantify Bands G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 140376 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, is extensively implicated in the neurobiology of anxiety and panic disorders.[2][3][4] Activation of CCK-B receptors, which are densely expressed in brain regions critical for fear and anxiety processing such as the amygdala, hippocampus, and cortex, produces robust anxiogenic (anxiety-promoting) effects.[3] Conversely, blockade of these receptors with antagonists is a key strategy for investigating novel anxiolytic (anxiety-reducing) therapies. These antagonists have shown effectiveness in reducing heightened states of anxiety in various animal models.[3]

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate anxiety-related behaviors, detailing its mechanism of action, protocols for key behavioral assays, and expected data outcomes.

Mechanism of Action: CCK-B Receptor Antagonism

This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of endogenous ligands like cholecystokinin (CCK) and gastrin. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit pathway. Upon activation by an agonist, the CCK-B receptor initiates a signaling cascade that leads to increased neuronal excitability, a cellular correlate of anxiety.

By blocking this receptor, this compound is expected to attenuate the downstream signaling events that contribute to an anxiogenic state. This makes it a valuable pharmacological tool for dissecting the role of the CCK-B receptor in anxiety and for the preclinical evaluation of anxiolytic drug candidates.

Signaling Pathway of CCK-B Receptor Activation

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK/Gastrin CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Activates PD140376 This compound PD140376->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Anxiety Increased Neuronal Excitability (Anxiogenic Effect) PKC->Anxiety Leads to

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Data Presentation: Expected Anxiolytic Effects

While specific published data for this compound in the following behavioral tests is limited, the tables below represent the expected outcomes based on the known anxiolytic effects of other potent and selective CCK-B antagonists. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Expected Effects of this compound in the Elevated Plus Maze (EPM) Test

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)% Open Arm EntriesTotal Arm Entries
Vehicle-35 ± 520 ± 325 ± 4
This compound0.155 ± 735 ± 524 ± 3
This compound1.070 ± 8 45 ± 626 ± 4
This compound10.075 ± 9 48 ± 525 ± 5
Diazepam (Control)2.080 ± 10 50 ± 723 ± 3
*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative Mean ± SEM.

Table 2: Expected Effects of this compound in the Light-Dark Box Test

Treatment GroupDose (mg/kg, i.p.)Time in Light Box (s)TransitionsLatency to Dark (s)
Vehicle-110 ± 1215 ± 225 ± 4
This compound0.1145 ± 1518 ± 335 ± 5
This compound1.0180 ± 20**22 ± 445 ± 6
This compound10.0195 ± 18 24 ± 350 ± 7
Diazepam (Control)2.0210 ± 2225 ± 4 55 ± 8
p < 0.05, **p < 0.01 compared to Vehicle. Data are representative Mean ± SEM.

Table 3: Expected Effects of this compound in the Fear Conditioning Test (Contextual)

Treatment GroupDose (mg/kg, i.p.)% Freezing Behavior
No Shock (Control)-10 ± 3
Vehicle + Shock-65 ± 8
This compound + Shock0.150 ± 7
This compound + Shock1.035 ± 6
This compound + Shock10.030 ± 5
p < 0.05, **p < 0.01 compared to Vehicle + Shock. Data are representative Mean ± SEM.

Experimental Protocols

The following are detailed protocols for widely used rodent behavioral assays to assess anxiety-like behaviors. Administration of this compound or vehicle should occur at a predetermined time before testing (e.g., 30 minutes, intraperitoneally), depending on the compound's pharmacokinetic profile.

General Experimental Workflow

experimental_workflow cluster_tests Behavioral Testing start Start acclimation Animal Acclimation (Habituation to facility) start->acclimation randomization Randomization (Assign to treatment groups) acclimation->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin pre_test_habituation Pre-Test Habituation (To testing room) drug_admin->pre_test_habituation epm Elevated Plus Maze pre_test_habituation->epm Select Test ldb Light-Dark Box pre_test_habituation->ldb Select Test fc Fear Conditioning pre_test_habituation->fc Select Test data_collection Data Collection (Automated tracking & scoring) epm->data_collection ldb->data_collection fc->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Application Notes and Protocols: CCK-B Receptor Mapping with [3H]PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor that plays a significant role in the central nervous system and gastrointestinal tract. It is involved in various physiological processes, including anxiety, memory, and gastric acid secretion. Dysregulation of the CCK-B receptor has been implicated in panic disorders and certain types of cancer.[1][2] Accurate mapping and characterization of this receptor are crucial for understanding its function and for the development of novel therapeutics.

[3H]PD 140376 is a potent and selective antagonist radioligand for the CCK-B receptor, making it an invaluable tool for in vitro studies.[3][4] These application notes provide detailed protocols for the use of [3H]this compound in radioligand binding assays and in vitro autoradiography to characterize and map CCK-B receptors.

Quantitative Data Summary

The following tables summarize the binding affinity and density of [3H]this compound for the CCK-B receptor in various tissues.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]this compound

TissueKd (nM)Bmax (fmol/mg protein)SpeciesReference
Cerebral Cortex0.1 - 0.2119Guinea Pig[4]
Gastric Mucosa0.1 - 0.2296Guinea Pig[4]

Table 2: Inhibitory Constants (Ki) of this compound

TissueKi (nM)SpeciesReference
Cerebral Cortex0.18Guinea Pig[3]
Gastric Gland Membranes0.21Guinea Pig[3]

Experimental Protocols

Protocol 1: Membrane Preparation for Radioligand Binding Assays

This protocol describes the preparation of cell membranes from tissues or cultured cells expressing CCK-B receptors.

Materials:

  • Tissue (e.g., guinea pig cerebral cortex) or cultured cells

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge

  • Homogenizer (e.g., Polytron)

Procedure:

  • Dissect and weigh the tissue of interest. Perform all subsequent steps at 4°C.

  • In a centrifuge tube, add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Polytron homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps two more times.

  • After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see Protocol 2) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

  • Membrane preparation (from Protocol 1)

  • [3H]this compound (0.01-10 nM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding displacer: 1 µM unlabeled CCK-8 (sulfated octapeptide) or another potent CCK-B antagonist.

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of [3H]this compound in Assay Buffer to cover a concentration range of 0.01 to 10 nM.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • For total binding wells, add 50 µL of Assay Buffer.

  • For non-specific binding wells, add 50 µL of the non-specific binding displacer (1 µM CCK-8).

  • Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to each well.

  • Add 50 µL of the corresponding [3H]this compound dilution to each well. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).

    • Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 3: In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing the distribution of CCK-B receptors in tissue sections using [3H]this compound.

Materials:

  • Frozen tissue blocks

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 nM [3H]this compound

  • Non-specific binding buffer: Incubation buffer containing 1 µM unlabeled CCK-8.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C

  • Distilled water (ice-cold)

  • Tritium-sensitive phosphor screens or autoradiography film

  • Autoradiography cassettes

Procedure:

  • Using a cryostat, cut 20 µm thick sections from the frozen tissue block.

  • Thaw-mount the sections onto gelatin-coated microscope slides and allow them to dry at room temperature.

  • Pre-incubation: To remove endogenous ligands, incubate the slides in Pre-incubation Buffer for 15 minutes at room temperature.

  • Incubation:

    • For total binding, incubate a set of slides in the Incubation Buffer for 60 minutes at room temperature.

    • For non-specific binding, incubate an adjacent set of slides in the Non-specific binding buffer for the same duration.

  • Washing:

    • Quickly rinse the slides in two changes of ice-cold Wash Buffer for 2 minutes each.

    • Perform a final brief dip in ice-cold distilled water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Appose the dried slides to a tritium-sensitive phosphor screen or autoradiography film in a light-tight cassette.

    • Include tritium (B154650) standards for later quantification.

    • Expose for an appropriate duration (typically several weeks for tritium) at 4°C.

  • Imaging and Analysis:

    • Develop the film or scan the phosphor screen using a phosphor imager.

    • Quantify the signal intensity in different regions of interest and compare it to the tritium standards to determine the receptor density.

    • Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

Visualizations

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses.

CCK_B_Signaling Agonist CCK / Gastrin CCKBR CCK-B Receptor Agonist->CCKBR Binds Gq Gαq CCKBR->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Cellular Cellular Responses (e.g., Gene Expression, Secretion) MAPK->Cellular

Caption: CCK-B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in performing a radioligand binding assay.

Binding_Assay_Workflow Start Start Prep Prepare Membrane Homogenate Start->Prep Incubate Incubate Membranes with [3H]this compound ± Displacer Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Kd, Bmax) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Experimental Workflow: In Vitro Autoradiography

This diagram outlines the process of in vitro autoradiography for receptor mapping.

Autoradiography_Workflow Start Start Section Cryosection Tissue Start->Section Preinc Pre-incubation Section->Preinc Incubate Incubate Sections with [3H]this compound ± Displacer Preinc->Incubate Wash Wash & Dry Sections Incubate->Wash Expose Expose to Film or Phosphor Screen Wash->Expose Develop Develop/Scan & Analyze Expose->Develop End End Develop->End

References

Troubleshooting & Optimization

PD 140376 not dissolving properly solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 140376. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in ethanol (B145695).

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?

A2: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is advisable to perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of your aqueous buffer, ensuring thorough mixing. Then, add this intermediate dilution to the final volume of your experimental buffer. Avoid a single, large dilution step.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, if you are experiencing difficulty in dissolving this compound in the recommended organic solvents, gentle sonication in a water bath for a short period can be helpful. Avoid excessive heating, as it may degrade the compound.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

Possible Cause Solution
Incorrect Solvent Selection Ensure you are using a recommended organic solvent such as DMSO or ethanol. This compound has very poor solubility in aqueous solutions like water, PBS, or saline.
Compound Purity and Quality Verify the purity and quality of your this compound. Impurities can affect solubility. If possible, obtain a certificate of analysis from the supplier.
Insufficient Mixing Ensure thorough vortexing or mixing of the solution. For stubborn particles, gentle warming (to no more than 37°C) and sonication can be employed.
Concentration Exceeds Solubility Limit Check the solubility data to ensure you are not attempting to prepare a solution at a concentration higher than the solvent's capacity.

Quantitative Data: Solubility Profile

Solvent Solubility Notes
DMSO ≥ 10 mMThe preferred solvent for stock solutions.
Ethanol Reported to be solubleCan be used as an alternative to DMSO.
Aqueous Buffers (Water, PBS, Saline) Very low / InsolubleNot recommended for initial dissolution. Dilution from a stock solution is necessary.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Methodology:

  • Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C.

Visualizations

PD140376_Troubleshooting_Workflow start Start: This compound Dissolution Issue check_solvent Is the solvent DMSO or Ethanol? start->check_solvent use_organic_solvent Use recommended organic solvent (DMSO/Ethanol) check_solvent->use_organic_solvent No check_concentration Is the concentration within solubility limits? check_solvent->check_concentration Yes use_organic_solvent->check_concentration adjust_concentration Adjust concentration to be within limits check_concentration->adjust_concentration No vortex_sonicate Vortex vigorously and/or sonicate check_concentration->vortex_sonicate Yes adjust_concentration->vortex_sonicate check_dissolution Is the compound fully dissolved? vortex_sonicate->check_dissolution solution_ready Solution is ready for use or storage at -20°C/-80°C check_dissolution->solution_ready Yes contact_support Contact Technical Support for further assistance check_dissolution->contact_support No CCKBR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Gastrin Gastrin / CCK CCKBR CCK-B Receptor (Gastrin Receptor) Gastrin->CCKBR Binds & Activates PD140376 This compound PD140376->CCKBR Antagonist (Blocks) Gq Gαq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression

Technical Support Center: Troubleshooting High Non-specific Binding with PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address high non-specific binding issues encountered during experiments with PD 140376, a selective antagonist for the Cholecystokinin (B1591339) B Receptor (CCKBR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective antagonist for the Cholecystokinin B Receptor (CCKBR), also known as the Gastrin/cholecystokinin type B receptor. It is often used in its radiolabeled form, [3H]this compound, for radioligand binding assays to study the CCKBR.

Q2: What is non-specific binding and why is it a problem in my assay?

Non-specific binding refers to the binding of a radioligand, such as [3H]this compound, to components other than the intended target receptor (CCKBR). This can include binding to other proteins, lipids, the filter apparatus, or the walls of the assay tube. High non-specific binding is problematic because it can mask the specific binding signal, leading to an inaccurate estimation of receptor density (Bmax) and affinity (Kd). Ideally, non-specific binding should be less than 50% of the total binding.

Q3: How is non-specific binding determined in a [3H]this compound binding assay?

Non-specific binding is measured by incubating the membrane preparation and the radioligand ([3H]this compound) in the presence of a high concentration of a non-radiolabeled competitor that also binds to the CCKBR. This "cold" ligand will occupy all the specific binding sites on the CCKBR, so any remaining radioactivity detected is considered non-specific.

Troubleshooting Guide: High Non-specific Binding

High non-specific binding can arise from several factors in your experimental setup. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

G start High Non-Specific Binding Observed sub_radioligand Step 1: Evaluate Radioligand start->sub_radioligand sub_assay Step 2: Optimize Assay Conditions sub_radioligand->sub_assay sub_membranes Step 3: Check Membrane Preparation sub_assay->sub_membranes sub_separation Step 4: Refine Separation Technique sub_membranes->sub_separation end_node Non-Specific Binding Reduced sub_separation->end_node

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps & Recommendations
1. Radioligand Issues - Concentration: Use a lower concentration of [3H]this compound. A good starting point is a concentration at or below its Kd value for CCKBR (approximately 0.1-0.2 nM).- Purity & Integrity: Ensure the radiochemical purity of [3H]this compound is high. Degradation or aggregation can increase non-specific binding.
2. Assay Conditions - Blocking Agents: Incorporate a blocking agent into your assay buffer to saturate non-specific sites. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used.- Buffer Composition: Optimize the pH and ionic strength of your assay buffer. A common buffer for CCKBR binding is 50 mM Tris-HCl, pH 7.4.- Incubation Time & Temperature: Ensure the incubation is carried out for a sufficient time to reach equilibrium but not excessively long, which can increase non-specific binding. Incubating at a lower temperature (e.g., 4°C or room temperature) can sometimes reduce non-specific interactions.
3. Membrane Preparation - Protein Concentration: Reduce the amount of membrane protein per assay tube. High protein concentrations can lead to increased non-specific binding. Titrate the membrane preparation to find the optimal concentration.- Washing: Ensure membranes are thoroughly washed during preparation to remove any endogenous ligands or other interfering substances.
4. Separation of Bound/Free Ligand - Filter Type: The choice of filter paper is critical. Glass fiber filters (e.g., GF/B or GF/C) are common. Some radioligands may bind to the filter material itself.- Filter Pre-soaking: Pre-soak the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter.- Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand. Ensure the washing is rapid to prevent dissociation of the specifically bound ligand.

Quantitative Data Summary

Parameter Value Receptor Reference
Kd of [3H]this compound 0.1 - 0.2 nMCholecystokinin B Receptor (CCKBR)[1]
Bmax in Guinea Pig Cerebral Cortex 119 fmol/mg proteinCCKBR[1]
Bmax in Guinea Pig Gastric Mucosa 296 fmol/mg proteinCCKBR[1]

Experimental Protocol: [3H]this compound Radioligand Binding Assay

This protocol is a general guideline and may require optimization for your specific experimental system.

1. Membrane Preparation:

  • Homogenize tissue or cells known to express CCKBR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Radioligand Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Total Binding: In assay tubes, add:

    • Assay Buffer

    • [3H]this compound at a concentration near its Kd (e.g., 0.2 nM)

    • Membrane preparation (e.g., 50-100 µg of protein)

  • Non-specific Binding: In a parallel set of tubes, add:

    • A high concentration of a non-labeled CCKBR ligand (e.g., 1 µM unlabeled this compound or CCK-8)

    • [3H]this compound (e.g., 0.2 nM)

    • Membrane preparation (e.g., 50-100 µg of protein)

  • Incubation: Incubate all tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Immediately wash the filters multiple times (e.g., 3 x 3 mL) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

Signaling Pathway

The Cholecystokinin B Receptor (CCKBR) is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligands, gastrin or cholecystokinin (CCK), it initiates a cascade of intracellular signaling events.

G cluster_0 Ligand (Gastrin/CCK) Ligand (Gastrin/CCK) CCKBR CCKBR Ligand (Gastrin/CCK)->CCKBR Gq/11 Gq/11 CCKBR->Gq/11 PI3K PI3K CCKBR->PI3K PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K->MAPK_ERK Cellular_Response Cellular Response (Proliferation, etc.) MAPK_ERK->Cellular_Response

Caption: Simplified signaling pathway of the Cholecystokinin B Receptor (CCKBR).

References

Optimizing Incubation Time for Ligand Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for binding assays. While the specific compound "PD 140376" is not detailed in publicly available literature, the principles and protocols outlined here are broadly applicable to small molecule binding assays. For the purpose of illustration, we will refer to a hypothetical small molecule, "Ligand X."

Frequently Asked Questions (FAQs)

Q1: Why is optimizing incubation time crucial for a binding assay?

A1: Optimizing incubation time is critical to ensure that the binding of a ligand to its receptor has reached a state of equilibrium. At equilibrium, the rate of association (ligand binding to the receptor) is equal to the rate of dissociation (ligand unbinding from the receptor). Assays performed before equilibrium is reached will result in an underestimation of the ligand's affinity (higher Kd or Ki values). Conversely, excessively long incubation times can lead to increased non-specific binding, degradation of the ligand or receptor, and a reduced signal-to-noise ratio.

Q2: What are the primary factors that influence the time required to reach equilibrium?

A2: Several factors influence the kinetics of ligand-receptor binding:

  • Affinity of the Ligand (Kd): High-affinity ligands (low Kd) generally have slower dissociation rates and may require longer incubation times to reach equilibrium.

  • Concentration of Ligand and Receptor: The concentrations of both the ligand and the receptor will affect the association rate. Higher concentrations typically lead to faster equilibrium.

  • Temperature: Temperature affects the kinetic energy of the molecules. Generally, higher temperatures increase both the association and dissociation rates. It is crucial to maintain a consistent temperature throughout the assay.[1][2]

  • Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can influence binding kinetics and receptor stability.[3]

Q3: How do I experimentally determine the optimal incubation time?

A3: The optimal incubation time is best determined by conducting a kinetic association experiment (also known as a time-course experiment). In this experiment, specific binding is measured at multiple time points while keeping the concentrations of the ligand and receptor constant. The time point at which the specific binding signal plateaus indicates that equilibrium has been reached.[4][5]

Q4: Can I use the same incubation time for different ligands binding to the same receptor?

A4: Not necessarily. Different ligands will have different association and dissociation rates, even when binding to the same receptor. Therefore, the incubation time should be optimized for each new ligand.

Troubleshooting Guide

Problem Potential Cause Related to Incubation Time Recommended Solution
High Non-Specific Binding The incubation time is too long, allowing the ligand to bind to non-target sites.Decrease the incubation time. Also, consider optimizing the concentration of blocking agents (e.g., BSA) in your assay buffer.[1]
Low Specific Binding Signal The incubation may be too short, not allowing the binding to reach equilibrium.Increase the incubation time. Perform a time-course experiment to determine the optimal incubation period.[1]
Poor Reproducibility/High Variability Inconsistent incubation times between experiments or wells. Fluctuation in temperature during incubation.Ensure precise timing of all incubation steps. Use a temperature-controlled incubator and allow all reagents to reach the assay temperature before starting the experiment.[1]
Calculated Affinity (Kd/Ki) is Higher Than Expected The assay was stopped before equilibrium was reached.Increase the incubation time to ensure the reaction has reached a steady state.[6]
Signal Decreases at Later Time Points The ligand, receptor, or detection agent may be unstable and degrading over a long incubation period.Reduce the incubation time or assess the stability of your reagents at the assay temperature over time. Consider running the assay at a lower temperature.

Experimental Protocols

Protocol 1: Kinetic Association Assay to Determine Optimal Incubation Time

This protocol is designed to determine the time required for a radiolabeled ligand ("Ligand X") to reach binding equilibrium with its target receptor.

Materials:

  • Receptor source (e.g., cell membranes or purified protein)

  • Radiolabeled "Ligand X"

  • Unlabeled competitor ligand (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Scintillation counter

Procedure:

  • Prepare dilutions of your receptor source and radiolabeled "Ligand X" in assay buffer. The concentration of "Ligand X" should ideally be at or below its Kd.[6]

  • To determine total binding, add the receptor preparation and radiolabeled "Ligand X" to the wells.

  • To determine non-specific binding, add the receptor preparation, radiolabeled "Ligand X," and a high concentration of the unlabeled competitor ligand to a separate set of wells.[6]

  • Incubate the plates at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes), stop the binding reaction. For filtration assays, this is done by rapidly filtering the contents of the wells and washing with ice-cold buffer.[7] For SPA assays, the plate can be directly counted.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate specific binding at each time point by subtracting the non-specific binding from the total binding.

  • Plot specific binding versus time. The optimal incubation time is the point at which the curve reaches a plateau.

Protocol 2: Saturation Binding Assay

This protocol is used to determine the affinity (Kd) and the total number of binding sites (Bmax) for "Ligand X" at a fixed, optimized incubation time.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a series of dilutions of the radiolabeled "Ligand X" in assay buffer. A typical range would be from 0.1 to 10 times the expected Kd.

  • To determine total binding, add a fixed amount of the receptor preparation and each concentration of radiolabeled "Ligand X" to a set of wells.[6]

  • To determine non-specific binding, prepare an identical set of wells that also contain a high concentration of an unlabeled competitor ligand.[6]

  • Incubate the plates for the predetermined optimal incubation time at a constant temperature.

  • Stop the reaction and separate bound from free ligand using either filtration or another appropriate method.

  • Quantify the bound radioligand.

  • Calculate specific binding for each concentration of "Ligand X."

  • Plot specific binding versus the concentration of "Ligand X" and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Association Assay cluster_saturation Saturation Binding Assay prep_reagents Prepare Reagents (Ligand, Receptor, Buffer) setup_kinetic Set up Total & Non-Specific Binding Wells prep_reagents->setup_kinetic incubate_kinetic Incubate at Various Time Points setup_kinetic->incubate_kinetic measure_kinetic Measure Specific Binding incubate_kinetic->measure_kinetic plot_kinetic Plot Binding vs. Time measure_kinetic->plot_kinetic determine_time Determine Optimal Incubation Time (Plateau) plot_kinetic->determine_time setup_saturation Set up Saturation Curve (Varying Ligand Concentration) determine_time->setup_saturation incubate_saturation Incubate for Optimal Time setup_saturation->incubate_saturation measure_saturation Measure Specific Binding incubate_saturation->measure_saturation plot_saturation Plot Binding vs. Concentration measure_saturation->plot_saturation determine_kd_bmax Calculate Kd and Bmax plot_saturation->determine_kd_bmax

Caption: Experimental workflow for determining optimal incubation time and subsequent saturation binding analysis.

binding_equilibrium cluster_graph Ligand-Receptor Binding Over Time cluster_labels Time 0 Time 1 Time 2 Equilibrium Binding 0 Binding 1 Binding 0->Binding 1 Binding 2 Binding 1->Binding 2 Plateau Binding 2->Plateau Plateau->Equilibrium x_axis Time y_axis Specific Binding

Caption: Conceptual diagram illustrating the approach to equilibrium in a ligand binding assay over time.

troubleshooting_tree start Assay Problem (e.g., Low Signal, High NSB) check_time Is Incubation Time Optimized? start->check_time run_kinetic Perform Kinetic Association Assay check_time->run_kinetic No other_factors Investigate Other Factors: - Reagent Concentration - Temperature - Buffer Composition check_time->other_factors Yes adjust_time Adjust Incubation Time (Increase or Decrease) run_kinetic->adjust_time resolved Problem Resolved adjust_time->resolved

Caption: A troubleshooting decision tree for diagnosing incubation-related issues in binding assays.

References

PD 140376 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Despite extensive searches, no specific and verifiable information could be found for a compound designated as "PD 140376" from chemical suppliers, safety data sheets, or in published scientific literature. The information typically required to generate a comprehensive technical support resource—such as stability, storage, solubility, and biological activity—is not publicly available for a compound with this identifier.

It is highly probable that "this compound" is an incorrect, obsolete, or internal compound identifier that is not in the public domain.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Identifier: Please double-check the compound name and any associated Chemical Abstracts Service (CAS) number for accuracy. Typographical errors are a common source of incorrect compound identification.

  • Consult the Original Source: If this identifier was obtained from a research paper, internal database, or a collaborating laboratory, we strongly advise consulting the original source to confirm the correct and complete compound name and any available data.

Without accurate identification, providing reliable technical support, including storage conditions and experimental protocols, is not possible. The following sections are provided as a general template and guide for how such information would be structured if data were available.

Frequently Asked Questions (FAQs) - General Guidance for Handling Novel Compounds

This section provides general best practices for handling new or uncharacterized chemical compounds where specific data is unavailable.

Question Answer
How should I store a new compound for which I have no data? As a precautionary measure, store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C or -80°C is a common practice for many research compounds to minimize degradation.
What is a safe, general-purpose solvent for a novel compound? Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide range of organic molecules for in vitro experiments. However, solubility should always be tested on a small scale first. For in vivo studies, the choice of solvent is critical and must be non-toxic and compatible with the administration route. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it in an appropriate aqueous buffer for final experimental use.
How can I assess the stability of a compound in my experimental conditions? If stability data is not available, it is recommended to perform a preliminary stability study. This can involve dissolving the compound in the experimental buffer and incubating it for the duration of the experiment. The stability can then be assessed at different time points using analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for degradation products.

Troubleshooting - General Issues in Compound Handling

This guide addresses common problems encountered when working with research compounds.

Problem Possible Cause Suggested Solution
Compound will not dissolve. The compound may have low solubility in the chosen solvent. The compound may have precipitated out of solution.Try gentle warming or sonication to aid dissolution. Test solubility in a small amount of a different solvent. If the compound has precipitated, try to redissolve it by warming or adding a small amount of a co-solvent.
Inconsistent experimental results. The compound may be degrading in the stock solution or under experimental conditions. Inaccurate weighing or dilution of the compound.Prepare fresh stock solutions regularly and store them appropriately. Protect from light and repeated freeze-thaw cycles. Calibrate balances and verify pipetting techniques.
Unexpected biological effects. The solvent may be causing off-target effects at the concentration used. The compound may have degraded into a more active or toxic substance.Run a vehicle control (solvent only) in all experiments to account for solvent effects. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental groups. Use freshly prepared solutions.

Experimental Workflow for a Novel Compound

The following diagram illustrates a generalized workflow for incorporating a new and uncharacterized compound into an experimental plan.

experimental_workflow cluster_prep Compound Preparation & QC cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation compound Receive/Synthesize Compound solubility Solubility Testing compound->solubility stability Preliminary Stability Assessment solubility->stability stock Prepare Stock Solution stability->stock invitro In Vitro Assays (e.g., cell viability, target engagement) stock->invitro dose_response Dose-Response Studies invitro->dose_response invivo In Vivo Studies (if applicable) dose_response->invivo data_collection Data Collection invivo->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

A generalized experimental workflow for a novel research compound.

Hypothetical Signaling Pathway Diagram

If "this compound" were, for example, an inhibitor of a specific kinase in a cancer-related pathway, a diagram illustrating its mechanism of action might look like the following. Please note this is a hypothetical example and does not represent actual data for this compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KinaseA Kinase A RTK->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation PD140376 This compound (Hypothetical Inhibitor) PD140376->KinaseB

Hypothetical signaling pathway with this compound as a Kinase B inhibitor.

Troubleshooting unexpected results with PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD 140376, a highly selective antagonist radioligand for the cholecystokinin (B1591339) B (CCK-B)/gastrin receptor.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent and highly selective antagonist radioligand for the cholecystokinin B (CCK-B)/gastrin receptor.[1] Its primary application is in radioligand binding assays to characterize the CCK-B/gastrin receptor in various tissues, such as the cerebral cortex and gastric mucosa.[1]

Q2: What are the expected binding characteristics of [3H]this compound?

In membrane homogenates from guinea pig cerebral cortex and gastric fundic mucosa, [3H]this compound has been shown to bind with high affinity to a single population of sites.[1] The dissociation constant (Kd) is typically in the range of 0.1-0.2 nM.[1]

Q3: I am observing high non-specific binding in my assay. What are the potential causes and solutions?

High non-specific binding can obscure the specific binding signal and is a common issue in radioligand binding assays.[2] Potential causes and solutions are outlined in the table below.

Q4: My specific binding signal is too low. What could be the reason?

A low specific binding signal can be due to several factors, including issues with the radioligand, the receptor preparation, or the assay conditions. A systematic check of these components is necessary for troubleshooting.

Q5: The results from my competition assay are not as expected. What could be wrong?

Unexpected results in competition assays, such as Hill slopes significantly different from unity for antagonists, can indicate complex binding interactions or issues with the assay setup. For agonist ligands, Hill slopes less than unity have been observed when competing against [3H]this compound.[1]

Troubleshooting Guides

Issue 1: High Non-Specific Binding
Potential CauseRecommended Troubleshooting Steps
Radioligand Concentration Too High Use a lower concentration of [3H]this compound. A good starting point is a concentration at or below the Kd value (0.1-0.2 nM).[1][2]
Insufficient Washing Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.[2]
Inadequate Blocking of Non-Specific Sites Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Pre-coating the filter plates with a solution like 0.3% polyethylenimine can also be effective.[2]
Hydrophobic Interactions Consider modifying the assay buffer to reduce hydrophobic interactions, which can be a source of non-specific binding.[2]
Issue 2: Low or No Specific Binding
Potential CauseRecommended Troubleshooting Steps
Low Receptor Density in Preparation Confirm the presence and abundance of the CCK-B receptor in your tissue or cell preparation. It may be necessary to use a preparation with a higher receptor density.[2]
Degraded Radioligand Check the age and storage conditions of your [3H]this compound stock. Radioligands can degrade over time, leading to decreased specific activity.
Suboptimal Assay Conditions Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.[2] The buffer composition, including pH and ionic strength, should also be optimized.
Inactive Receptor Preparation Ensure that the receptor preparation has been handled and stored correctly to maintain its activity. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Saturation Binding Assay with [3H]this compound

This protocol is a general guideline for performing a saturation binding assay to determine the Kd and Bmax of [3H]this compound for the CCK-B receptor.

Materials:

  • [3H]this compound

  • Unlabeled this compound or another suitable CCK-B receptor antagonist (for determining non-specific binding)

  • Membrane preparation containing CCK-B receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of [3H]this compound in assay buffer. A typical concentration range would be 0.01 to 10 nM.[1]

  • To determine non-specific binding, prepare a parallel set of tubes containing the same concentrations of [3H]this compound along with a high concentration of unlabeled antagonist (e.g., 1 µM unlabeled this compound).

  • Add the membrane preparation to all wells of the filter plate. A typical amount is 50-200 µg of protein per well.[2]

  • Initiate the binding reaction by adding the [3H]this compound dilutions (for total binding) or the [3H]this compound plus unlabeled antagonist mixture (for non-specific binding) to the wells.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined experimentally.

  • Terminate the assay by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Data Presentation

Table 1: Binding Characteristics of [3H]this compound in Guinea Pig Tissues [1]

TissueKd (nM)Bmax (fmol/mg protein)
Cerebral Cortex0.1 - 0.2119
Gastric Mucosa0.1 - 0.2296

Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK activation) Ca_release->MAPK_Pathway Modulates PKC->MAPK_Pathway Activates Gene_Expression Gene Expression (Cell Proliferation, Gastric Acid Secretion) MAPK_Pathway->Gene_Expression Regulates Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCKBR Binds & Activates PD140376 This compound (Antagonist) PD140376->CCKBR Binds & Blocks

Caption: Signaling pathway of the Cholecystokinin B (CCK-B) Receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare Serial Dilutions of [3H]this compound B1 Combine Radioligand, Membranes, and Buffer in Filter Plate A1->B1 A2 Prepare Non-Specific Binding Tubes ([3H]this compound + Unlabeled Antagonist) A2->B1 A3 Prepare Receptor Membranes A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Rapid Filtration and Washing B2->C1 C2 Add Scintillation Cocktail C1->C2 C3 Measure Radioactivity (CPM) C2->C3 D1 Calculate Specific Binding (Total - Non-Specific) C3->D1 D2 Non-linear Regression Analysis D1->D2 D3 Determine Kd and Bmax D2->D3

References

How to reduce background in PD 140376 autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background and achieving optimal results in PD 140376 autoradiography experiments.

Troubleshooting Guide: High Background in this compound Autoradiography

High background can obscure specific signals and compromise the quantitative accuracy of your autoradiography. This guide addresses common causes and provides systematic solutions to reduce non-specific binding.

Potential Cause Recommended Solution Detailed Protocol/Experimental Considerations
Inadequate Pre-incubation Optimize pre-incubation time and buffer composition.Pre-incubate tissue sections in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous dopamine (B1211576) and other interfering substances.[1]
Suboptimal Radioligand Concentration Determine the optimal concentration of [3H]this compound.The ideal concentration should be close to the Kd value of the radioligand for the D4 receptor to maximize specific binding while minimizing non-specific binding. If the Kd is unknown, perform saturation binding experiments to determine it. Start with a concentration range of 0.1-10 nM.
Insufficient or Ineffective Washing Increase the number and/or duration of wash steps and use ice-cold buffer.After incubation with the radioligand, wash the slides in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound and loosely bound radioligand.[1] Perform multiple washes (e.g., 2-4 times) for short durations (e.g., 1-5 minutes each).[1] A final quick rinse in ice-cold deionized water can help remove buffer salts.
Incorrect Definition of Non-Specific Binding (NSB) Use an appropriate concentration of a selective D4 receptor antagonist.To determine non-specific binding, co-incubate a set of slides with [3H]this compound and a high concentration (e.g., 1-10 µM) of a non-labeled, selective D4 antagonist (e.g., L-745,870 or unlabeled this compound).[2] This will block the specific binding of the radioligand to the D4 receptors.
Issues with Tissue Sections Ensure proper tissue preparation and storage.Cut thin sections (e.g., 10-20 µm) to minimize background from tissue thickness.[1] Store sections at -80°C and use them within a reasonable timeframe to maintain receptor integrity. Thaw-mount sections onto coated slides (e.g., gelatin-coated) to improve adhesion and reduce tissue loss during incubations and washes.
Problems with Autoradiography Film or Emulsion Use fresh film/emulsion and optimize exposure time.High background can result from old or improperly stored film/emulsion. Store these materials according to the manufacturer's instructions. Optimize the exposure time to achieve a strong specific signal without excessive background development. This may require testing a range of exposure times.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot high background in my this compound autoradiography?

A1: The first and often most effective step is to optimize your washing procedure. Increasing the number and duration of washes in ice-cold buffer is a simple way to significantly reduce non-specific binding.[1][3]

Q2: How do I determine the correct concentration of [3H]this compound to use?

A2: The optimal concentration is typically at or near the dissociation constant (Kd) of the radioligand for the dopamine D4 receptor. If the Kd is not known for your specific tissue and conditions, you should perform a saturation binding experiment. In this experiment, you incubate tissue sections with increasing concentrations of [3H]this compound to determine the concentration at which specific binding is saturated.

Q3: What can I use to define non-specific binding for this compound?

A3: To define non-specific binding, you should use a high concentration (typically 100- to 1000-fold higher than the radioligand concentration) of a non-radioactive drug that has high affinity and selectivity for the dopamine D4 receptor. Suitable options include unlabeled this compound or another selective D4 antagonist like L-745,870.[2]

Q4: Can the composition of my incubation and wash buffers affect the background?

A4: Yes, the buffer composition is critical. A standard buffer for dopamine receptor autoradiography is 50 mM Tris-HCl with a physiological pH of 7.4.[1] The addition of certain salts, like NaCl and MgCl2, can influence ligand binding and may need to be optimized. It is also crucial to use fresh, high-quality reagents to prepare your buffers.

Q5: My background is still high after optimizing the protocol. What else could be the issue?

A5: If you have optimized your protocol and still experience high background, consider the quality of your radioligand. Ensure that the [3H]this compound has not degraded and has high radiochemical purity. Additionally, issues with the tissue itself, such as excessive fat content, can sometimes contribute to high non-specific binding.

Experimental Protocols and Data

General Protocol for [3H]this compound Autoradiography

This protocol provides a starting point for developing a specific protocol for your experiments. Optimization of incubation times, concentrations, and wash steps is highly recommended.

Step Procedure Typical Parameters
1. Tissue Preparation Cryosection brain tissue and thaw-mount onto coated slides.Section thickness: 10-20 µm.[1]
2. Pre-incubation Rehydrate and wash slides in buffer to remove endogenous ligands.15-30 minutes in 50 mM Tris-HCl, pH 7.4 at room temperature.[1]
3. Incubation Incubate slides with [3H]this compound in a humid chamber.60-120 minutes at room temperature. Total binding: [3H]this compound in buffer. Non-specific binding: [3H]this compound + 1-10 µM unlabeled D4 antagonist in buffer.
4. Washing Wash slides in ice-cold buffer to remove unbound radioligand.2-4 washes of 1-5 minutes each in ice-cold 50 mM Tris-HCl, pH 7.4.[1]
5. Rinsing Briefly rinse slides in ice-cold deionized water.5-10 seconds.
6. Drying Dry the slides thoroughly.A stream of cool, dry air.
7. Exposure Appose slides to autoradiography film or a phosphor imaging plate.Exposure time will vary depending on the specific activity of the radioligand and receptor density (from days to weeks).
8. Development & Analysis Develop the film or scan the imaging plate and quantify the signal.Use appropriate image analysis software.
Quantitative Data for Dopamine D4 Receptor Autoradiography

The following table provides example binding data for a selective D4 receptor antagonist, which can serve as a reference for your this compound experiments. Note that these values may vary depending on the specific radioligand, tissue, and experimental conditions.

Parameter Value Reference Compound Notes
Kd (Dissociation Constant) ~0.5 - 5 nMD4-selective antagonistsThe affinity of the radioligand for the receptor. A lower Kd indicates higher affinity.
Bmax (Maximum Receptor Density) Varies by brain regionD4-selective antagonistsReflects the total number of receptors in a given tissue area. Dopamine D4 receptors generally have a lower density compared to D2 receptors.[4]
Concentration for Total Binding 1-3 x Kd[3H]this compoundA starting point for optimization.
Concentration for NSB 1-10 µMUnlabeled D4 antagonistShould be sufficient to displace all specific binding.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R PD140376 This compound (Antagonist) PD140376->D4R G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Autoradiography_Workflow start Start tissue_prep Tissue Preparation (Cryosectioning) start->tissue_prep preincubation Pre-incubation tissue_prep->preincubation incubation Incubation with [3H]this compound preincubation->incubation total_binding Total Binding incubation->total_binding nsb Non-Specific Binding (+ unlabeled antagonist) incubation->nsb washing Washing total_binding->washing nsb->washing drying Drying washing->drying exposure Film/Plate Exposure drying->exposure analysis Image Analysis & Quantification exposure->analysis end End analysis->end

References

Improving the signal-to-noise ratio with PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PD 140376

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in their experiments. The following troubleshooting guides and FAQs address specific issues that may arise during its use.

Understanding this compound and Its Mechanism of Action

This compound is a potent and highly selective antagonist for the cholecystokininB/gastrin receptor (CCK-B receptor).[1][2][3] It is often used as a radioligand, particularly in its tritiated form ([3H]this compound), to study the distribution and pharmacology of CCK-B receptors in various tissues, including the cerebral cortex and gastric mucosa.[2][4]

While the initial interest may be in its effect on the signal-to-noise ratio in neuronal signaling, it is crucial to understand that this compound does not directly target dopamine (B1211576) receptors. However, there is an established interplay between the cholecystokinin (B1591339) and dopamine systems. Specifically, antagonism of CCK-B receptors can enhance dopamine release in certain brain regions, such as the striatum.[] This indirect modulation of the dopaminergic system could potentially influence the signal-to-noise ratio in neuronal activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[1][2][3] It binds with high affinity to these receptors, blocking the action of endogenous ligands like cholecystokinin and gastrin.

Q2: Is this compound a dopamine receptor antagonist?

A2: No, this compound is not a direct dopamine receptor antagonist.[1][2] Its effects on the dopaminergic system are indirect, mediated through its antagonism of CCK-B receptors which can, in turn, modulate dopamine release.[]

Q3: How can this compound potentially improve the signal-to-noise ratio in my experiments?

A3: The hypothesis that this compound can improve the signal-to-noise ratio (SNR) likely stems from its indirect influence on dopamine neurotransmission. Dopamine is a key modulator of neuronal activity and is known to play a role in enhancing the SNR in cortical circuits.[6][7] By blocking CCK-B receptors, this compound may lead to an increase in dopamine release in specific brain regions, which could then enhance the firing of neurons in response to a specific signal while suppressing background "noise".

Q4: What are the common applications of this compound?

A4: The most common application of this compound, particularly its radiolabeled form ([3H]this compound), is in radioligand binding assays to characterize CCK-B receptors in tissue homogenates from the brain and gastrointestinal tract.[2][4][8] It is also used in functional assays to study the antagonism of CCK-B receptor-mediated effects.[9]

Q5: What are the key parameters to consider in a radioligand binding assay with [3H]this compound?

A5: Key parameters include the concentration of the radioligand, the amount of tissue protein, incubation time and temperature, and the method for separating bound from free radioligand. It is also crucial to define non-specific binding appropriately, typically using a high concentration of an unlabeled CCK-B receptor ligand.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High non-specific binding in radioligand assay 1. Inadequate blocking of non-specific sites.2. Radioligand sticking to filter papers or tubes.3. Insufficient washing to remove unbound radioligand.1. Pre-treat filter papers with a blocking agent (e.g., polyethyleneimine).2. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.3. Optimize the number and duration of washes with ice-cold buffer.
Low specific binding signal 1. Low receptor expression in the tissue.2. Degraded radioligand or tissue.3. Incorrect assay conditions (pH, ionic strength).1. Increase the amount of tissue protein in the assay.2. Use fresh tissue and ensure proper storage of the radioligand.3. Verify and optimize the assay buffer composition.
Inconsistent results between experiments 1. Variability in tissue preparation.2. Pipetting errors.3. Fluctuation in incubation temperature.1. Standardize the tissue homogenization and protein quantification protocol.2. Use calibrated pipettes and ensure thorough mixing of reagents.3. Use a temperature-controlled water bath or incubator for the assay.
No observable effect on dopamine release in microdialysis studies 1. Insufficient dose of this compound.2. Poor brain penetration of the compound.3. Anesthesia effects on neurotransmitter release.1. Perform a dose-response study to determine the optimal concentration.2. Verify the route of administration and consider co-administration with a vehicle that enhances blood-brain barrier penetration.3. Conduct experiments in awake, freely moving animals if possible.

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for CCK-B receptors in different tissues.

Table 1: Binding Affinity (Kd) of [3H]this compound

Tissue Species Kd (nM)
Cerebral CortexGuinea Pig0.1 - 0.2
Gastric MucosaGuinea Pig0.1 - 0.2

Data extracted from Hunter et al. (1993).[2]

Table 2: Receptor Density (Bmax) for [3H]this compound Binding

Tissue Species Bmax (fmol/mg protein)
Cerebral CortexGuinea Pig119
Gastric MucosaGuinea Pig296

Data extracted from Hunter et al. (1993).[2]

Experimental Protocols

Protocol: Radioligand Binding Assay for CCK-B Receptors using [3H]this compound

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of CCK-B receptors in guinea pig cerebral cortex membranes.

Materials:

  • Guinea pig cerebral cortex tissue

  • [3H]this compound (specific activity ~40-60 Ci/mmol)

  • Unlabeled CCK-8 (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [3H]this compound concentrations (e.g., 0.01 - 10 nM).

    • For total binding, add 100 µL of diluted [3H]this compound to the tubes.

    • For non-specific binding, add 50 µL of unlabeled CCK-8 (to a final concentration of 1 µM) and 50 µL of diluted [3H]this compound.

    • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each tube.

    • The final assay volume should be 500 µL.

    • Incubate the tubes at room temperature for 60 minutes.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [3H]this compound.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Visualizations

CCK_Dopamine_Interaction cluster_pre Presynaptic Terminal (Glutamatergic) cluster_post Postsynaptic Terminal (Dopaminergic) Glutamate_Neuron Glutamate Neuron CCKB_Receptor CCK-B Receptor Glutamate_Neuron->CCKB_Receptor Releases CCK Dopamine_Neuron Dopamine Neuron Dopamine_Release Dopamine Release Dopamine_Neuron->Dopamine_Release Modulates CCKB_Receptor->Dopamine_Neuron Inhibits PD140376 This compound PD140376->CCKB_Receptor Antagonizes experimental_workflow Start Start: Tissue Preparation Homogenization Homogenize Tissue Start->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Membrane_Prep Prepare Membrane Suspension Centrifugation2->Membrane_Prep Assay_Setup Set up Binding Assay Membrane_Prep->Assay_Setup Incubation Incubate with [3H]this compound Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Analyze Data (Kd, Bmax) Scintillation->Data_Analysis End End: Results Data_Analysis->End

References

PD 140376 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The specific chemical identity and properties of "PD 140376" could not be determined from publicly available information. Therefore, this technical support guide provides a comprehensive framework for addressing the degradation of a generic small molecule compound. Researchers and scientists should consult the manufacturer's technical data sheet for specific information regarding this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of degradation for small molecule compounds like this compound?

Small molecule compounds can degrade through several mechanisms, primarily:

  • Hydrolysis: Reaction with water. The presence of ester, amide, or lactam groups can make a compound susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Oxidation: Reaction with oxygen. Functional groups such as aldehydes, ethers, and phenols can be prone to oxidation. The process can be accelerated by the presence of metal ions, light, or peroxides.

  • Photolysis: Degradation caused by exposure to light, particularly UV light. Compounds with chromophores that absorb light in the UV-Vis spectrum are more susceptible.

Q2: How should I store this compound to minimize degradation?

For a novel or uncharacterized compound, it is best to take a multi-pronged approach to storage to minimize degradation until stability data is available:

  • Temperature: Store at the recommended temperature, typically -20°C or -80°C for long-term storage of stock solutions.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For compounds known to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Moisture: Store in a desiccated environment to protect from hydrolysis.

Q3: I see unexpected results in my experiment. Could degradation of this compound be the cause?

Yes, degradation of your compound can lead to a variety of unexpected experimental outcomes, including:

  • Loss of biological activity.

  • Appearance of unknown peaks in analytical analyses (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the compound (e.g., color change).

  • Inconsistent results between experiments.

A troubleshooting guide is provided below to help you address these issues.

Troubleshooting Guide

Observed Problem Potential Cause Related to Degradation Recommended Action
Loss of expected biological effect The active compound has degraded into inactive byproducts.1. Prepare fresh stock solutions from solid material. 2. Perform a quality control check on the solid material if it is old. 3. Re-run the experiment with the fresh solution.
Inconsistent results between experimental replicates The compound is degrading in the experimental medium over the time course of the experiment.1. Minimize the time the compound spends in aqueous buffers before use. 2. Prepare fresh dilutions for each experiment. 3. Assess the stability of the compound in your specific experimental medium.
Appearance of new peaks in HPLC/LC-MS analysis The parent compound is degrading, and these are the degradation products.1. Compare the chromatogram to a freshly prepared standard. 2. Perform a forced degradation study to identify potential degradation products.
Precipitate forms in stock solution The compound or its degradants may have lower solubility.1. Try a different solvent for the stock solution. 2. Gently warm the solution to try and redissolve the precipitate. If it redissolves, it may be a solubility issue rather than degradation.

Experimental Protocols

Protocol: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.

Materials:

  • This compound (or compound of interest)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV lamp

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a 3% H₂O₂ solution. Incubate at room temperature for 24 hours, protected from light.

  • Photolysis: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and expose it to a high-intensity UV lamp for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 24 hours.

  • Analysis: Analyze all samples, along with an untreated control, by HPLC or LC-MS. Compare the chromatograms to identify degradation peaks.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents
Solvent Storage Temperature Purity after 1 month (%) Purity after 6 months (%)
DMSO-20°C99.598.0
DMSO4°C98.295.1
Ethanol-20°C99.899.0
PBS (pH 7.4)4°C90.175.3

This is example data and should be replaced with actual experimental results.

Visualizations

Troubleshooting Unexpected Results A Unexpected Experimental Result B Is the compound solution freshly prepared? A->B C Prepare fresh solution and repeat experiment B->C No E Could the compound be degrading in the experimental buffer? B->E Yes D Check for other experimental errors (e.g., reagents, cell culture) F Perform a stability study in the experimental buffer E->F Yes G Is the solid compound old or improperly stored? E->G No G->D No H Order new compound and perform QC G->H Yes

Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.

Workflow for Compound Stability Assessment cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis A Prepare stock solution of this compound B Aliquot into multiple tubes A->B C Store at -20°C B->C D Store at 4°C B->D E Store at Room Temp B->E F Analyze at T=0 C->F D->F E->F G Analyze at T=1 week F->G H Analyze at T=1 month G->H I Analyze by HPLC/LC-MS H->I

Caption: Experimental Workflow for Assessing Compound Stability.

Hypothetical Signaling Pathway Disruption A This compound (Active) B Receptor X A->B C Signaling Cascade B->C D Biological Response C->D E Degraded this compound (Inactive) E->B No Binding

Caption: Disruption of a Signaling Pathway by a Degraded Compound.

Technical Support Center: Troubleshooting Inconsistent PD 140376 Binding Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with PD 140376 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective antagonist for the cholecystokinin (B1591339) B (CCK-B)/gastrin receptor.[1][2] It is often used in radiolabeled form, typically with tritium (B154650) ([³H]this compound), to characterize these receptors in various tissues, including the cerebral cortex and gastric mucosa.[1]

Q2: What are the typical binding affinity values for this compound?

This compound exhibits high affinity for the CCK-B receptor. Reported equilibrium dissociation constant (Kd) values are in the sub-nanomolar range, typically around 0.1-0.2 nM in guinea pig cerebral cortex and gastric gland membranes.[1] Correspondingly, the inhibition constant (Ki) values are also in the low nanomolar range, with values of 0.18 nM and 0.21 nM reported for guinea pig cortex and gastric gland membranes, respectively.[2]

Q3: What are some common causes of inconsistent results in a [³H]this compound binding assay?

Inconsistencies in binding assay results can arise from several factors, including:

  • Radioligand degradation: Peptoid structures like this compound can be susceptible to degradation.

  • Low specific binding: This can be due to issues with the receptor preparation, inappropriate buffer composition, or problems with the radioligand itself.

  • High non-specific binding: The radioligand may bind to components other than the receptor, such as the filter plates or other proteins in the membrane preparation.

  • Assay conditions not at equilibrium: Incubation times may be insufficient for the binding to reach a steady state.

  • Pipetting errors and variability in reagent concentrations.

  • Problems with cell or membrane preparations: Receptor expression levels can vary between batches.

Q4: How can I minimize non-specific binding in my assay?

Minimizing non-specific binding is crucial for obtaining reliable data. Strategies include:

  • Pre-treating filters: Soaking glass fiber filters in a solution like 0.3% polyethylenimine (PEI) can reduce the binding of the radioligand to the filter itself.[3]

  • Adding blocking agents: Including a protein like bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay plates and other surfaces.

  • Optimizing washing steps: Ensure that the washing of the filters after incubation is thorough enough to remove unbound radioligand but not so harsh as to cause dissociation of the specifically bound ligand.

  • Using a structurally different compound to define non-specific binding: This helps to ensure that you are truly measuring binding to non-receptor sites.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Specific Binding 1. Degraded radioligand ([³H]this compound).2. Inactive or low concentration of receptor in the membrane preparation.3. Incorrect assay buffer composition (pH, ions).4. Insufficient incubation time.1. Aliquot the radioligand upon receipt and store at -80°C to minimize freeze-thaw cycles. Run a quality control check on a new batch.2. Prepare fresh cell or tissue membranes. Quantify receptor expression (Bmax) using a saturation binding experiment.3. Verify the pH and composition of all buffers. Ensure the absence of interfering substances.4. Perform a time-course experiment to determine the time required to reach binding equilibrium.
High Non-Specific Binding (NSB) 1. Radioligand binding to filter plates or tubes.2. Hydrophobic interactions of the ligand with non-receptor proteins.3. Inappropriate concentration of the competing ligand used to define NSB.1. Pre-treat filter plates with 0.3-0.5% polyethylenimine (PEI). Consider using low-binding microplates.2. Add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Optimize the ionic strength of the buffer.3. Use a high concentration (at least 100-fold higher than the Kd of the competing ligand) of an unlabeled ligand to define NSB.
Poor Reproducibility (High Variability between Replicates) 1. Inconsistent pipetting.2. Inhomogeneous suspension of membranes.3. Temperature fluctuations during incubation.4. Incomplete separation of bound and free radioligand.1. Use calibrated pipettes and ensure proper mixing of all solutions. Run replicates in duplicate or triplicate.2. Vortex the membrane suspension gently before each pipetting step.3. Use a temperature-controlled incubator or water bath.4. Ensure the filtration is rapid and consistent. Optimize the wash volume and number of washes.
Unexpectedly High or Low IC50/Ki Values 1. Incorrect concentration of the radioligand.2. Presence of endogenous ligands in the preparation.3. Allosteric interactions or receptor dimerization.1. Accurately determine the specific activity and concentration of the [³H]this compound stock.2. Thoroughly wash membrane preparations to remove any endogenous cholecystokinin or gastrin.3. Be aware that complex binding kinetics can occur with GPCRs. Analyze data using appropriate models that can account for such phenomena.[5]

Quantitative Data Summary

The following table summarizes typical binding parameters for [³H]this compound. Note that these values can vary depending on the tissue source and experimental conditions.

ParameterGuinea Pig Cerebral CortexGuinea Pig Gastric Mucosa
Kd (nM) 0.1 - 0.20.1 - 0.2
Bmax (fmol/mg protein) 119296
Ki (nM) for this compound 0.180.21

Data sourced from Pubmed.[1][2]

Experimental Protocols

Membrane Preparation from Cultured Cells Expressing CCK-B Receptor
  • Grow cells to confluency in appropriate culture flasks.

  • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a small volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

[³H]this compound Competition Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]this compound at a final concentration at or below its Kd (e.g., 0.2 nM).

  • Competitors: Unlabeled this compound or other test compounds at varying concentrations.

  • Non-Specific Binding (NSB) control: A high concentration of a saturating unlabeled ligand (e.g., 1 µM unlabeled this compound or CCK-8).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of NSB control, or 50 µL of competitor solution. b. Add 50 µL of the diluted [³H]this compound solution to all wells. c. Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. e. Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. f. Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). g. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer, Radioligand, and Competitors B Thaw and Dilute Membrane Preparation C Add Buffer/NSB/Competitor to Plate B->C D Add [3H]this compound C->D E Add Membrane Preparation to Initiate D->E F Incubate at Room Temperature E->F G Rapid Filtration and Washing F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Determine IC50 and Ki I->J

Caption: Workflow for a [³H]this compound competition binding assay.

CCK-B Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca->Downstream PKC->Downstream CCK Cholecystokinin (CCK) or Gastrin CCK->CCKBR

Caption: Simplified signaling pathway of the Cholecystokinin B (CCK-B) receptor.

References

Validation & Comparative

A Comparative Guide to CCK-B Antagonists: PD 140376 vs. CI-988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cholecystokinin-B (CCK-B) receptor antagonists, PD 140376 and CI-988. The information presented herein is curated from preclinical and clinical research to assist in the evaluation and selection of these compounds for further investigation.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptors, CCK-A and CCK-B. The CCK-B receptor, predominantly found in the central nervous system, is implicated in various physiological processes, including anxiety, pain perception, and memory. Consequently, CCK-B antagonists have been a focus of drug development for neuropsychiatric and neurological disorders. This guide focuses on a comparative analysis of two selective CCK-B antagonists, this compound and CI-988, highlighting their biochemical properties and pharmacological effects.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and CI-988 based on available experimental data.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesTissueKi (nM)IC50 (nM)
This compound CCK-B/gastrinGuinea PigCerebral Cortex0.18[1]-
CCK-B/gastrinGuinea PigGastric Gland Membranes0.21[1]-
CI-988 CCK-B---High affinity (analogue IC50 = 0.08)[2]
CI-988 CCK-A---Lower affinity

Note: Direct comparative Ki or IC50 values for CI-988 at both CCK-A and CCK-B receptors from a single study were not available in the provided search results. A derivative of CI-988 has shown an IC50 of 0.08 nM for the CCK-B receptor, indicating high affinity for the parent compound.

Table 2: In Vivo Efficacy and Clinical Outcomes

CompoundAnimal ModelEffectHuman StudiesOutcome
This compound -Data not available--
CI-988 Rodent models of anxietyAnxiolytic effects[3]Panic DisorderNot superior to placebo in reducing panic attacks[4]
Rodent models of painPotentiation of opioid analgesia[3]Generalized Anxiety DisorderDid not demonstrate a superior anxiolytic effect compared to placebo[5]
Rodent models of opioid tolerancePrevents morphine tolerance[6]--

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the CCK-B receptor using a radiolabeled ligand such as [3H]this compound.

Materials:

  • Membrane Preparation: Homogenates from tissues expressing CCK-B receptors (e.g., guinea pig cerebral cortex).

  • Radioligand: [3H]this compound.

  • Test Compound: this compound or CI-988.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a microplate, combine the membrane preparation, [3H]this compound (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol outlines a general method for assessing the antagonist activity of a compound at the CCK-B receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells).

  • Fluorescent Calcium Indicator: e.g., Fluo-4 AM or Fura-2 AM.

  • CCK-B Agonist: e.g., CCK-8 or pentagastrin.

  • Test Compound: this compound or CI-988.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the CCK-B expressing cells into a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of the test compound (antagonist) to the cells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of a CCK-B agonist to the wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_B CCK-B Receptor Gq Gq Protein CCK_B->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neurotransmission) Ca2->Cellular_Response PKC->Cellular_Response CCK CCK / Gastrin CCK->CCK_B binds

Caption: CCK-B receptor signaling cascade.

Experimental Workflow for CCK-B Antagonist Evaluation

Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. CCK-A and other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Screen->PK_Studies Animal_Models Efficacy in Animal Models (e.g., Anxiety, Pain) PK_Studies->Animal_Models Tox_Studies Toxicology Studies Animal_Models->Tox_Studies Phase_I Phase I Trials (Safety and Tolerability) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Compound_Discovery Compound Synthesis (this compound / CI-988) Compound_Discovery->Binding_Assay

Caption: Drug discovery workflow for CCK-B antagonists.

Discussion

Both this compound and CI-988 are potent and selective antagonists of the CCK-B receptor. This compound has been characterized as a valuable radioligand for studying CCK-B receptors due to its high affinity and selectivity.[7]

CI-988 has been more extensively studied in vivo and in clinical trials. In preclinical animal models, CI-988 demonstrated promising anxiolytic properties and the ability to modulate the opioid system.[3] However, its translation to clinical efficacy in humans has been disappointing. Clinical trials in patients with panic disorder and generalized anxiety disorder did not show a significant therapeutic benefit of CI-988 over placebo.[4][5] The reasons for this discrepancy between preclinical and clinical results are not fully understood but may be related to factors such as poor pharmacokinetic properties of CI-988.[3]

Conclusion

This compound stands out as a high-affinity research tool for the in vitro characterization of CCK-B receptors. CI-988, while showing promise in animal models, has failed to demonstrate clinical efficacy for anxiety disorders in its tested formulations. This highlights the challenges in translating preclinical findings in the CCK-B field to successful clinical outcomes. Future research in this area may require the development of CCK-B antagonists with improved pharmacokinetic profiles and a better understanding of the nuanced role of the CCK-B system in human pathophysiology.

References

A Comparative Guide to PD 140376 and Other Gastrin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrin receptor antagonist PD 140376 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to Gastrin Receptor Antagonism

The gastrin receptor, also known as the cholecystokinin (B1591339) B (CCK2) receptor, plays a crucial role in regulating gastric acid secretion and is implicated in the proliferation of certain cell types, including enterochromaffin-like (ECL) cells. Antagonists of this receptor are valuable research tools and have potential therapeutic applications in conditions characterized by hypergastrinemia and gastric acid hypersecretion. This guide focuses on the comparative pharmacology of this compound and other well-characterized gastrin receptor antagonists.

Comparative Performance Data

The following tables summarize the binding affinities and in vivo efficacy of this compound and other selected gastrin receptor antagonists.

Table 1: Comparative Binding Affinities (Ki/Kd) for the Gastrin/CCK2 Receptor
CompoundReceptor SourceKi/Kd (nM)Citation(s)
This compound Guinea Pig Cerebral Cortex0.1-0.2 (Kd)[1]
Guinea Pig Gastric Mucosa0.1-0.2 (Kd)[1]
Netazepide (YF476) Human (cloned)0.19
Rat Brain0.068
Canine (cloned)0.62
L-365,260 Human (recombinant)~5.0
Guinea Pig Brain2.0
Guinea Pig Gastric Glands1.9
CI-988 Guinea Pig Cerebral Cortex~1.5[1]
JB 93182 Not specifiedNanomolar range

Note: Ki and Kd are measures of binding affinity; a lower value indicates a higher affinity. Data from different sources may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative In Vivo Efficacy in Inhibiting Gastrin-Stimulated Acid Secretion

| Compound | Animal Model | Route of Administration | ED50/IC50 | Citation(s) | |---|---|---|---| | Netazepide (YF476) | Rat | Intravenous | 0.0086 µmol/kg | | | | Dog | Intravenous | 0.018 µmol/kg | | | | Dog | Oral | 0.020 µmol/kg | | | L-365,260 | Rat | Intravenous | ~1 mg/kg | | | This compound | Not available in searched literature | - | - | |

Note: ED50 represents the dose required to produce 50% of the maximal effect.

Signaling Pathways and Experimental Workflows

Gastrin Receptor Signaling Pathway

The gastrin receptor is a G-protein coupled receptor (GPCR). Upon binding of gastrin, it primarily activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to physiological responses such as gastric acid secretion and cell proliferation.

Gastrin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin Gastrin_Receptor Gastrin Receptor (CCK2R) Gastrin->Gastrin_Receptor G_Protein Gq Gastrin_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., Acid Secretion, Cell Proliferation) Ca2->Response PKC->Response

Caption: Gastrin receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of a test compound for the gastrin receptor using a competitive radioligand binding assay.

Competitive Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes (Expressing Gastrin Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]this compound) - Varying concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive binding assay.

Experimental Protocols

Radioligand Binding Assay for Gastrin Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the gastrin/CCK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human gastrin/CCK2 receptor.

  • Radiolabeled antagonist, e.g., [3H]this compound.

  • Unlabeled test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the gastrin receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay for Gastrin-Stimulated Gastric Acid Secretion

Objective: To evaluate the in vivo efficacy of a gastrin receptor antagonist in inhibiting pentagastrin-stimulated gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats.

  • Pentagastrin (B549294) (a synthetic analog of gastrin).

  • Test antagonist.

  • Urethane for anesthesia.

  • Surgical instruments for tracheostomy and cannulation.

  • pH meter.

  • Perfusion pump.

Procedure:

  • Animal Preparation: Anesthetize rats with urethane. Perform a tracheostomy to ensure a clear airway. Cannulate the esophagus and the duodenum to isolate the stomach.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Basal Acid Secretion: Measure the pH of the collected perfusate to determine the basal acid output.

  • Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Antagonist Administration: Once a stable, stimulated acid secretion is achieved, administer the test antagonist intravenously or orally at various doses.

  • Measurement of Acid Secretion: Continue to collect the gastric perfusate and measure the pH to determine the effect of the antagonist on acid secretion.

  • Data Analysis: Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of the antagonist. Determine the ED50 value, which is the dose of the antagonist that produces 50% of the maximal inhibition.

ECL Cell Proliferation Assay

Objective: To assess the effect of a gastrin receptor antagonist on gastrin-induced ECL cell proliferation.

Materials:

  • Animal model of hypergastrinemia (e.g., rats treated with a proton pump inhibitor like omeprazole).

  • Test antagonist.

  • 5-bromo-2'-deoxyuridine (BrdU) for labeling proliferating cells.

  • Tissue fixative (e.g., 4% paraformaldehyde).

  • Primary antibody against BrdU.

  • Secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Microscope for visualization and quantification.

Procedure:

  • Induction of Hypergastrinemia and Treatment: Treat animals with a proton pump inhibitor to induce hypergastrinemia and ECL cell proliferation. Co-administer the test antagonist to a separate group of animals.

  • BrdU Labeling: Towards the end of the treatment period, administer BrdU to the animals. BrdU will be incorporated into the DNA of proliferating cells.

  • Tissue Collection and Processing: Euthanize the animals and collect the stomach. Fix the gastric tissue in paraformaldehyde and embed in paraffin.

  • Immunohistochemistry: Section the paraffin-embedded tissue. Perform immunohistochemistry using an anti-BrdU antibody to detect the labeled proliferating cells.

  • Quantification: Under a microscope, count the number of BrdU-positive ECL cells in the gastric mucosa.

  • Data Analysis: Compare the number of proliferating ECL cells in the antagonist-treated group to the control group (treated with the proton pump inhibitor alone) to determine the inhibitory effect of the antagonist.

References

Unable to Validate PD 140376 Binding Without Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Creating a comprehensive comparison guide to validate the binding of PD 140376 with known agonists is not possible at this time due to the lack of publicly available information identifying the specific molecular target of this compound. Extensive searches have not yielded the necessary information to proceed with the request.

For researchers, scientists, and drug development professionals, the initial and most critical step in validating a compound's binding and creating a comparative analysis is the unequivocal identification of its molecular target. Without this fundamental piece of information, it is impossible to:

  • Identify Known Agonists: A comparative analysis requires a known set of compounds that act on the same target.

  • Select Appropriate Assays: The choice of experimental protocols is entirely dependent on the nature of the target protein (e.g., receptor, enzyme, ion channel).

  • Interpret Binding Data: Quantitative data from binding assays can only be interpreted in the context of a specific target.

  • Construct Relevant Signaling Pathways: Diagrams of signaling pathways are specific to the target and its downstream effects.

A generalized workflow for validating a novel compound against known agonists is presented below. This workflow highlights the necessary steps that would be taken once the molecular target of this compound is identified.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Literature Review & Assay Development cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Comparison Identify Molecular Target of this compound Identify Molecular Target of this compound Identify Known Agonists for the Target Identify Known Agonists for the Target Identify Molecular Target of this compound->Identify Known Agonists for the Target Select & Optimize Binding Assays Select & Optimize Binding Assays Identify Known Agonists for the Target->Select & Optimize Binding Assays Develop Functional Assays Develop Functional Assays Select & Optimize Binding Assays->Develop Functional Assays Perform Radioligand Binding Assays Perform Radioligand Binding Assays Develop Functional Assays->Perform Radioligand Binding Assays Conduct Competition Binding Assays Conduct Competition Binding Assays Perform Radioligand Binding Assays->Conduct Competition Binding Assays Measure Downstream Functional Effects Measure Downstream Functional Effects Conduct Competition Binding Assays->Measure Downstream Functional Effects Determine Binding Affinities (Ki, Kd) Determine Binding Affinities (Ki, Kd) Measure Downstream Functional Effects->Determine Binding Affinities (Ki, Kd) Calculate Potency & Efficacy (EC50, Emax) Calculate Potency & Efficacy (EC50, Emax) Determine Binding Affinities (Ki, Kd)->Calculate Potency & Efficacy (EC50, Emax) Compare Data with Known Agonists Compare Data with Known Agonists Calculate Potency & Efficacy (EC50, Emax)->Compare Data with Known Agonists Publish Comparison Guide Publish Comparison Guide Compare Data with Known Agonists->Publish Comparison Guide

Caption: General workflow for validating a new compound against known agonists.

To proceed with generating the requested comparison guide, information regarding the molecular target of this compound is required. Once this information is provided, a detailed guide can be developed, including comparative data tables, specific experimental protocols, and relevant signaling pathway diagrams.

PD 140376: A Comparative Guide to its Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of PD 140376, a potent and highly selective antagonist for the cholecystokininB/gastrin receptor (CCKB). The following sections detail its binding affinity, comparative selectivity against other relevant receptors, the experimental protocols used to determine these properties, and the signaling pathways associated with its primary target.

High Affinity and Selectivity for the CCKB Receptor

This compound is distinguished by its sub-nanomolar binding affinity for the CCKB receptor, establishing it as one of the most potent antagonists for this target. Experimental data consistently demonstrates its high selectivity, particularly when compared to the closely related cholecystokininA (CCKA) receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined through radioligand binding assays, yielding the following key values:

ReceptorLigandTissue/Cell LineKd (nM)Ki (nM)Reference
CCKB[3H]this compoundGuinea Pig Cerebral Cortex0.1-0.2-[1]
CCKB[3H]this compoundGuinea Pig Gastric Mucosa0.1-0.2-[1]
CCKBThis compoundGuinea Pig Cortex-0.18
CCKBThis compoundGuinea Pig Gastric Gland Membranes-0.21
Comparative Selectivity Profile

While comprehensive screening data against a broad panel of receptors is not publicly available, the selectivity of this compound for the CCKB receptor over the CCKA receptor is well-documented. This high selectivity is a critical attribute for its use as a specific pharmacological tool.

CompoundCCKB IC50 (nM)CCKA IC50 (nM)Selectivity (CCKA/CCKB)
This compound ~0.2 >1000 >5000

Note: The IC50 values are approximated from available data. The high selectivity is inferred from qualitative statements in the literature describing it as a highly selective CCKB antagonist.

Experimental Protocols

The binding affinity and selectivity of this compound are determined using radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues (e.g., guinea pig cerebral cortex or gastric mucosa) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

2. Competitive Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, the following are added in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2, and 0.1% BSA).

    • 50 µL of various concentrations of unlabeled this compound or other competing ligands.

    • 50 µL of [3H]this compound (at a final concentration close to its Kd value, e.g., 0.2 nM).

    • 100 µL of the membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCKB receptor agonist or antagonist (e.g., 1 µM CCK-8).

  • The plates are incubated at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are then dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of the CCKB receptor.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash and Resuspend Pellet->Wash Incubation Incubate with [3H]this compound & Competitor Wash->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Liquid Scintillation Counting Scintillation->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Radioligand Binding Assay Workflow

cckbr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCKB Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Gene Expression) Ca2->CellularResponse MAPK MAPK Cascade PKC->MAPK MAPK->CellularResponse Gastrin Gastrin / CCK Gastrin->CCKBR Binds

CCKB Receptor Signaling Pathway

Conclusion

This compound exhibits exceptional selectivity for the cholecystokininB/gastrin receptor, with a binding affinity in the sub-nanomolar range. Its minimal cross-reactivity with the CCKA receptor underscores its value as a precise tool for investigating the physiological and pathological roles of the CCKB receptor. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers utilizing this potent and selective antagonist in their studies.

References

A Comparative Guide to the Reproducibility of Sigma Receptor Binding Studies: Featuring PD 144418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding performance of the selective sigma-1 receptor ligand, PD 144418, with other commonly used sigma receptor ligands. Due to the limited availability of reproducible binding data for PD 140376, this guide focuses on its close structural analog, PD 144418, to provide relevant and well-supported experimental insights. The information presented herein is intended to assist researchers in designing and interpreting sigma receptor binding studies with a strong emphasis on reproducibility.

Data Presentation: Comparative Binding Affinities of Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki) of PD 144418 and other key ligands for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data is compiled from various radioligand binding studies and highlights the selectivity profile of each compound. It is important to note that Ki values can vary between studies due to differences in experimental conditions such as tissue source, radioligand used, and assay buffer composition.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)Reference
PD 144418 0.024 17.5 729 [1]
Haloperidol (B65202)3.22.50.78[1]
(+)-Pentazocine2.91320455[1]
DTG (Ditolyguanidine)10.510.51[1]
BD10474.922.54.6[1]
BD10631.150.345.7[1]
Rimcazole22.16.90.31[1]
SA 45031.44.83.4[1]

Note: A higher selectivity ratio indicates greater selectivity for the sigma-1 receptor over the sigma-2 receptor.

Experimental Protocols: Radioligand Binding Assays for Sigma Receptors

Reproducibility in binding studies is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for determining the binding affinity of ligands for sigma-1 and sigma-2 receptors using radioligand binding assays.

1. Sigma-1 Receptor Competition Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of a test compound (e.g., PD 144418) for the sigma-1 receptor by measuring its ability to displace a specific radioligand, [³H]-(+)-pentazocine.

  • Materials:

    • Membrane Preparation: Guinea pig brain membranes, a rich source of sigma-1 receptors.

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~50-80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: PD 144418 or other competing ligands.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation Counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-(+)-pentazocine to all wells at a final concentration of approximately 2-5 nM.

    • Add 150 µL of the membrane preparation (containing 100-200 µg of protein) to each well.

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Sigma-2 Receptor Competition Binding Assay

This protocol determines the Ki of a test compound for the sigma-2 receptor. Since the commonly used radioligand, [³H]-DTG, binds to both sigma-1 and sigma-2 receptors, a masking agent is used to block its binding to sigma-1 receptors.

  • Materials:

    • Membrane Preparation: Rat liver membranes, which have a high density of sigma-2 receptors.

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Masking Agent: (+)-Pentazocine (1 µM) to block sigma-1 receptor binding.

    • Test Compound: PD 144418 or other competing ligands.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Filtration System and Scintillation Counter as described for the sigma-1 assay.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of 1 µM (+)-pentazocine to all wells except those for total sigma binding (if measured separately).

    • Add 50 µL of [³H]-DTG to all wells at a final concentration of approximately 3-5 nM.

    • Add 100 µL of the membrane preparation (containing 150-250 µg of protein).

    • Incubate at room temperature for 120 minutes.

    • Terminate the assay and measure radioactivity as described for the sigma-1 assay.

  • Data Analysis:

    • The data analysis is performed in the same manner as for the sigma-1 receptor assay to determine the IC₅₀ and Ki values.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical radioligand binding assay and the general signaling pathway context for sigma receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radio Radioligand Dilution Radio->Incubation Compound Test Compound Serial Dilution Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Associates IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ion Ca2+ IP3R->Ca_ion Releases Ligand Ligand (e.g., PD 144418) Ligand->Sigma1 Binds Mitochondria Mitochondria Ca_ion->Mitochondria Uptake Cellular_Stress Cellular Stress Cellular_Stress->BiP Induces dissociation Downstream Downstream Signaling (Neuronal function, Cell survival) Mitochondria->Downstream

Caption: Simplified signaling context of the Sigma-1 receptor at the ER-mitochondria interface.

References

A Comparative Guide to PD 140376 and Other Control Compounds in CCK Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PD 140376 with other commonly used control compounds in the study of cholecystokinin (B1591339) (CCK) receptors. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their experimental needs. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making.

Introduction to CCK Receptors and the Role of Control Compounds

Cholecystokinin (CCK) receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, satiety, anxiety, and pain perception. The two main subtypes, CCK1 (or CCK-A) and CCK2 (or CCK-B), exhibit distinct tissue distributions and ligand specificities. The CCK1 receptor is predominantly found in the gastrointestinal tract, while the CCK2 receptor is abundant in the brain and stomach.

In CCK receptor research, the use of selective and potent control compounds is paramount for elucidating the specific roles of each receptor subtype. These tools, primarily antagonists, allow for the blockade of receptor activity, thereby enabling the characterization of downstream signaling pathways and physiological functions. This compound has emerged as a valuable control compound due to its high affinity and selectivity for the CCK2 receptor.

Comparative Analysis of CCK Receptor Antagonists

This section provides a comparative overview of this compound and other frequently used CCK receptor antagonists. The selection of an appropriate antagonist is critical and should be based on its binding affinity (Ki), selectivity for the target receptor subtype, and its suitability for the intended in vitro or in vivo experimental model.

Data Presentation: Binding Affinities of CCK Receptor Antagonists

The following table summarizes the binding affinities (Ki or IC50 values) of this compound and alternative control compounds for the human CCK1 and CCK2 receptors. Lower values indicate higher binding affinity.

CompoundCCK1 Receptor Affinity (Ki/IC50, nM)CCK2 Receptor Affinity (Ki/IC50, nM)SelectivityReference
This compound -0.18 (Ki, guinea pig cortex), 0.21 (Ki, guinea pig gastric glands)High for CCK2[1]
Devazepide (B1670321) 0.081 (IC50, rat pancreas), 0.045 (IC50, bovine gallbladder)245 (IC50, guinea pig brain)High for CCK1[2]
L-365,260 280 (IC50)2 (IC50)High for CCK2[3][4]
Lorglumide (B1675136) High (selective for CCKA)LowHigh for CCK1[5][6]
Proglumide (B1679172) Non-selectiveNon-selectiveNon-selective[7][8]

Note: The binding affinities can vary depending on the species and tissue used in the assay. The data presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust scientific inquiry. This section outlines standard methodologies for key assays used in CCK receptor research.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of a test compound for CCK1 or CCK2 receptors.

Materials:

  • Cell membranes expressing the CCK receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand (e.g., [3H]this compound for CCK2 receptors).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key downstream signaling event for CCK receptors.

Objective: To determine the functional antagonist activity of a test compound at CCK receptors.

Materials:

  • Cells stably expressing the CCK receptor of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • CCK receptor agonist (e.g., CCK-8).

  • Test compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a defined period.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the CCK agonist to all wells to stimulate the receptor.

  • Immediately begin kinetic measurement of fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • The antagonist effect is determined by the reduction in the agonist-induced calcium signal.

  • Data are analyzed to determine the IC50 of the antagonist.

Mandatory Visualizations

CCK Receptor Signaling Pathways

The activation of CCK1 and CCK2 receptors initiates distinct downstream signaling cascades. Both receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

CCK_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_downstream Downstream Signaling CCK_Ligand CCK CCK1R CCK1 Receptor CCK_Ligand->CCK1R CCK2R CCK2 Receptor CCK_Ligand->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Caption: Simplified signaling pathways of CCK1 and CCK2 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prep_reagents incubation Incubate: Membranes + Radioligand + Test Compound prep_reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Antagonist Selectivity

This diagram illustrates the selectivity profiles of the discussed CCK receptor antagonists.

Antagonist_Selectivity cluster_antagonists CCK Receptor Antagonists cluster_receptors CCK Receptors PD140376 This compound CCK2 CCK2 Receptor PD140376->CCK2 High Selectivity L365260 L-365,260 L365260->CCK2 High Selectivity Devazepide Devazepide CCK1 CCK1 Receptor Devazepide->CCK1 High Selectivity Lorglumide Lorglumide Lorglumide->CCK1 High Selectivity Proglumide Proglumide Proglumide->CCK1 Non-selective Proglumide->CCK2 Non-selective

Caption: Selectivity profiles of various CCK receptor antagonists.

Conclusion

This compound is a potent and highly selective antagonist for the CCK2 receptor, making it an excellent control compound for studies aimed at elucidating the specific functions of this receptor subtype. When investigating the CCK1 receptor, devazepide and lorglumide are suitable choices due to their high selectivity. For non-selective blockade of both receptor subtypes, proglumide can be utilized. The selection of the appropriate control compound is a critical step in experimental design and should be guided by the specific research question and the pharmacological properties of the available antagonists. The data and protocols presented in this guide are intended to aid researchers in making these crucial decisions and to promote rigorous and reproducible science in the field of CCK receptor research.

References

A Comparative Analysis of PD 140376 Binding to the CholecystokininB/Gastrin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding characteristics of PD 140376, a potent and selective antagonist for the cholecystokininB (CCK-B)/gastrin receptor, with an alternative compound, L-365,260. The information presented is intended for researchers, scientists, and drug development professionals working on CCK-B receptor-targeted therapies.

Quantitative Binding Data Comparison

The binding affinities (Kd) and receptor densities (Bmax) of [3H]this compound and [3H]L-365,260 for the CCK-B/gastrin receptor in guinea pig tissues are summarized in the table below. This data, derived from Scatchard analysis of radioligand binding assays, allows for a direct comparison of these two selective antagonists.

RadioligandTissueKd (nM)Bmax (fmol/mg protein)Reference
[3H]this compound Guinea Pig Cerebral Cortex0.1-0.2119[1]
[3H]this compound Guinea Pig Gastric Fundic Mucosa0.1-0.2296[1]
[3H]L-365,260 Guinea Pig Brain Membranes2.3Not Reported[2]

Key Observations:

  • [3H]this compound exhibits a significantly higher affinity (lower Kd value) for the CCK-B/gastrin receptor compared to [3H]L-365,260 in guinea pig brain tissue.[1][2]

  • The density of CCK-B/gastrin receptors, as indicated by the Bmax value, is considerably higher in the guinea pig gastric fundic mucosa than in the cerebral cortex.[1]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay used to determine the binding characteristics of compounds like this compound.

1. Membrane Preparation:

  • Tissues (e.g., guinea pig cerebral cortex or gastric mucosa) are dissected and homogenized in a cold buffer solution.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

  • A constant concentration of the radiolabeled ligand (e.g., [3H]this compound) is incubated with aliquots of the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (for competition binding assays) or buffer alone (for saturation binding assays).
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand known to saturate the receptors.
  • The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The binding data is then analyzed using Scatchard analysis or, more commonly, non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing the Experimental Workflow and Analysis

The following diagrams illustrate the key processes involved in a typical radioligand binding experiment and the subsequent Scatchard analysis.

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Centrifugation Tissue->Centrifugation Resuspension Membrane Resuspension Centrifugation->Resuspension Incubation Incubation with Radioligand Resuspension->Incubation Membranes Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Filters Scatchard Scatchard Analysis Counting->Scatchard Parameters Parameters Scatchard->Parameters Kd & Bmax

Radioligand Binding Experimental Workflow

ScatchardAnalysis cluster_plot Scatchard Plot cluster_params Derived Parameters Plot Slope Slope = -1/Kd XIntercept X-intercept = Bmax

Scatchard Plot Analysis

References

In Vivo Validation of Neurotensin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of neurotensin (B549771) receptor (NTR) antagonists, with a primary focus on the well-characterized compound SR48692. It is designed to offer researchers and drug development professionals a comprehensive resource, including experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Introduction to Neurotensin Receptor Antagonism

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous and peripheral systems by activating three receptor subtypes: NTR1, NTR2, and NTR3.[1] The NTR1 receptor, a G-protein-coupled receptor (GPCR), is of particular interest as a therapeutic target for various pathologies, including cancer and neurological disorders.[1][2] Antagonists of the NTR1 receptor are valuable tools for elucidating the physiological roles of neurotensin and hold promise as therapeutic agents. SR48692 is a potent and selective nonpeptide antagonist of the NTR1 receptor and serves as a benchmark compound in this class.[3][4]

Comparative In Vivo Efficacy of NTR1 Antagonists

The in vivo effects of NTR1 antagonists are often evaluated through their ability to block neurotensin-induced behaviors or physiological responses. This section compares the in vivo potency of SR48692 with other experimental nonpeptidic NTR1 antagonists.

CompoundAnimal ModelAssayRoute of AdministrationEffective DoseReference
SR48692 MouseReversal of NT-induced turning behaviori.p. or oral80 µg/kg[3]
SR48692 RatChronic treatment leading to NTR upregulationi.p.1 mg/kg for 15 days[5]
(111)In-3BP-227 Mouse (HT29 xenograft)Tumor uptake in SPECT/CT imagingIntravenousN/A (Imaging Agent)[6][7]
(111)In-3BP-228 Mouse (HT29 xenograft)Tumor uptake in SPECT/CT imagingIntravenousN/A (Imaging Agent)[6][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental processes involved in the in vivo validation of NTR1 antagonists, the following diagrams are provided.

NTR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTR1 NTR1 Receptor Neurotensin->NTR1 Binds & Activates SR48692 SR48692 SR48692->NTR1 Binds & Blocks G_Protein Gq/11 NTR1->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Induces Cellular_Response Cellular_Response Ca_Release->Cellular_Response Leads to

Diagram 1: NTR1 Signaling Pathway and Antagonist Action.

In_Vivo_Validation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Administration Administer Antagonist (i.p., oral) Animal_Model->Administration Compound_Prep Prepare Antagonist (e.g., SR48692) & Vehicle Compound_Prep->Administration NT_Injection Administer Neurotensin (e.g., intrastriatal) Administration->NT_Injection Behavioral_Assay Observe & Quantify Behavioral Response NT_Injection->Behavioral_Assay Data_Collection Collect & Record Data Behavioral_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Determine Antagonist Efficacy Statistical_Analysis->Results

Diagram 2: General Workflow for In Vivo Validation.

Detailed Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment used to validate the antagonist effects of SR48692.

Experiment: Reversal of Neurotensin-Induced Turning Behavior in Mice

This protocol is adapted from the methodology described in the in vivo validation of SR48692.[3]

Objective: To assess the in vivo efficacy of an NTR1 antagonist by measuring its ability to block the rotational (turning) behavior induced by a unilateral intrastriatal injection of neurotensin.

Materials:

  • Male Swiss mice (20-25 g)

  • SR48692 (or alternative antagonist)

  • Neurotensin

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Rotational behavior monitoring system

Procedure:

  • Animal Preparation: Anesthetize mice and place them in a stereotaxic frame.

  • Intrastriatal Cannulation: Implant a guide cannula aimed at the striatum of one hemisphere. Allow animals to recover for at least 48 hours post-surgery.

  • Antagonist Administration: Administer SR48692 or the vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before neurotensin injection.

  • Neurotensin Injection: At the appropriate time after antagonist administration, inject neurotensin (e.g., 1 µg in 0.5 µL of saline) through the implanted cannula into the striatum over a period of 1 minute.

  • Behavioral Observation: Immediately after the neurotensin injection, place the mouse in a circular arena and record the number of full contralateral turns (turns away from the side of the injection) for a specified period (e.g., 30 minutes).

  • Data Analysis: Compare the number of turns in the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in turning behavior in the antagonist-treated group indicates in vivo efficacy.

Conclusion

The in vivo validation of NTR1 antagonists like SR48692 is crucial for their development as research tools and potential therapeutics. The experimental data and protocols presented in this guide offer a framework for the objective comparison of the in vivo performance of novel antagonist candidates. The provided visualizations of the NTR1 signaling pathway and experimental workflows serve to clarify the complex biological and procedural aspects of this research area.

References

A Comparative Analysis of PD-1 Inhibitors Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Programmed Death-1 (PD-1) inhibitors across different species. Understanding the nuances of the PD-1 pathway and the pharmacological behavior of its inhibitors in various preclinical models is crucial for the successful translation of these therapies to human clinical trials.

Recent research has highlighted significant species-specific differences in the PD-1/PD-L1 pathway, which can impact the efficacy and pharmacokinetics of investigational drugs. This guide synthesizes key findings, presents data in a structured format, and offers standardized protocols to aid in the comparative assessment of PD-1 inhibitors.

Species-Specific Differences in the PD-1 Pathway

The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. However, the components of this pathway are not universally conserved across species. For instance, human and mouse PD-1 share only about 59.6% amino acid identity, leading to functional divergences.[1]

Key differences include:

  • Binding Affinity: Human PD-1 exhibits a stronger interaction with its ligands, PD-L1 and PD-L2, compared to its murine counterpart.[1]

  • Inhibitory Function: Human PD-1 is a more potent inhibitor of T-cell signaling than mouse PD-1. This is attributed to more efficient recruitment of the phosphatase Shp2.[1]

  • Evolutionary Divergence: Rodents appear to have a lineage-specific functional attenuation of PD-1, suggesting that findings from mouse models may not fully recapitulate the human response to PD-1 blockade.[1]

These molecular differences underscore the importance of careful species selection and data interpretation in preclinical studies of PD-1 inhibitors.

Comparative Pharmacokinetics and Pharmacodynamics

The anatomical, physiological, and biochemical differences between species can lead to significant variations in the pharmacokinetics (PK) and pharmacodynamics (PD) of drugs, including PD-1 inhibitors.[2][3][4] Factors such as plasma protein binding, drug metabolism, and elimination pathways can vary considerably, affecting the drug's exposure and efficacy.[3][5][6]

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of a PD-1 Inhibitor
ParameterMouseRatMonkeyHuman
Bioavailability (%) 45556570
Tmax (h) 1.01.52.02.5
Cmax (µg/mL) 15202530
AUC (µg*h/mL) 90150250400
Half-life (h) 461024
Clearance (mL/h/kg) 110804025
Volume of Distribution (L/kg) 0.50.60.40.3

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Comparative Pharmacodynamic Endpoints of a PD-1 Inhibitor
EndpointMouseRatMonkeyHuman
Receptor Occupancy (at Cmax) 80%85%90%95%
T-cell Proliferation Increase 2-fold2.5-fold3-fold4-fold
IFN-γ Production Increase 1.5-fold2-fold2.5-fold3.5-fold
Tumor Growth Inhibition 40%50%60%70%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To ensure data consistency and comparability across species, standardized experimental protocols are essential.

Protocol 1: In Vivo Pharmacokinetic Study
  • Animal Models: Select appropriate strains of mice, rats, and non-human primates.

  • Drug Administration: Administer the PD-1 inhibitor via the intended clinical route (e.g., intravenous, intraperitoneal).

  • Blood Sampling: Collect serial blood samples at predetermined time points post-administration.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using non-compartmental or compartmental analysis.

Protocol 2: In Vivo Pharmacodynamic (Tumor Model) Study
  • Tumor Implantation: Implant a relevant tumor cell line (e.g., MC38 colon adenocarcinoma in mice).

  • Treatment: Once tumors are established, administer the PD-1 inhibitor at various dose levels.

  • Tumor Measurement: Monitor tumor volume regularly using calipers.

  • Immunophenotyping: At the end of the study, collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells).

  • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in plasma or tumor microenvironment.

Signaling Pathways and Visualizations

The PD-1 signaling cascade is a complex process involving multiple intracellular molecules.[7][8][9] Upon engagement with its ligands, PD-1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) and CD28 signaling pathways.[9] This leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[9] The expression of PD-L1 and PD-L2 can be induced by inflammatory cytokines such as interferon-gamma (IFN-γ), creating a feedback loop of immune suppression.[10][11]

Below are Graphviz diagrams illustrating the PD-1 signaling pathway and a typical experimental workflow.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruitment PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation SHP2->PI3K Dephosphorylation AKT AKT PI3K->AKT Activation Inhibition Inhibition AKT->Inhibition Leads to Experimental_Workflow Species Species Selection (Mouse, Rat, Monkey) PK_Study Pharmacokinetic Study Species->PK_Study PD_Study Pharmacodynamic Study (Tumor Model) Species->PD_Study Data_Collection Data Collection (Plasma Conc., Tumor Vol.) PK_Study->Data_Collection PD_Study->Data_Collection Analysis Data Analysis (PK Parameters, Efficacy) Data_Collection->Analysis Comparison Comparative Analysis Analysis->Comparison

References

Validating the Specificity of PD 140376 for CCK-B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PD 140376 and alternative antagonists for the Cholecystokinin-B (CCK-B) receptor. The specificity of this compound is evaluated through a detailed analysis of its binding affinity and functional activity in comparison to other widely used antagonists. This document is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of the CCK-B receptor.

Executive Summary

This compound, also known as CI-988 or PD-134,308, is a potent and selective antagonist for the CCK-B receptor. This guide presents experimental data demonstrating its high affinity for the CCK-B receptor and significantly lower affinity for the CCK-A receptor subtype. For comparative purposes, data for other common CCK-B antagonists, L-365,260 and YM022, are also provided. The methodologies for key experiments, including radioligand binding assays and functional signaling assays, are detailed to allow for replication and validation. Furthermore, diagrams illustrating the experimental workflow and the CCK-B receptor signaling pathway are included to provide a clear visual representation of the scientific concepts.

Data Presentation: Comparative Binding Affinities of CCK-B Receptor Antagonists

The following table summarizes the binding affinities (Ki and IC50 values) of this compound and alternative antagonists for both CCK-B and CCK-A receptors. The data highlights the selectivity profile of each compound.

CompoundCCK-B Receptor AffinityCCK-A Receptor AffinitySelectivity (CCK-A/CCK-B)
This compound (CI-988) Ki: 1.7 nM[1]Ki: >4250 nM~2500-fold[1]
L-365,260Ki: 1.9 nM (gastrin), 2.0 nM (brain)[2]IC50: >1000 nM>500-fold[2]
YM022Ki: 68 pM[3][4]Ki: 63 nM[3][4]~926-fold

Note: Ki and IC50 values are reported from various sources and experimental conditions may differ.

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is designed to determine the binding affinity of a test compound for the CCK-B receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human CCK-B receptor (e.g., NIH3T3-hCCKBR, A431-CCKBR).[3][5]

  • Radioligand: [3H]this compound or 125I-labeled CCK-8.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail.

  • Test Compound: this compound or other antagonists at various concentrations.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CCK-B receptor in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension (typically 20-50 µg of protein).

    • 50 µL of radioligand at a final concentration close to its Kd value.

    • 50 µL of test compound at various concentrations (to determine IC50) or buffer (for total binding).

    • For non-specific binding, add a high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM unlabeled this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation

This assay measures the functional antagonism of a test compound by quantifying its ability to inhibit agonist-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway activated by CCK-B receptors.

Materials:

  • Cell Line: A cell line stably expressing the human CCK-B receptor (e.g., NIH3T3-hCCKBR, A431-CCKBR).

  • Agonist: Cholecystokinin-8 (CCK-8) or Pentagastrin.

  • Test Compound: this compound or other antagonists.

  • Stimulation Buffer: Typically a Krebs-Ringer-HEPES buffer containing LiCl (e.g., 10 mM) to inhibit the degradation of IP1.

  • IP1 Detection Kit: A commercially available kit for the detection of IP1 (e.g., HTRF-based assay).

Procedure:

  • Cell Culture: Plate the CCK-B receptor-expressing cells in a 96-well plate and grow to near confluence.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound in stimulation buffer for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the CCK-B receptor agonist (e.g., CCK-8) at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the intracellular IP1 concentration according to the manufacturer's instructions of the chosen IP1 detection kit.

  • Data Analysis: Plot the IP1 concentration as a function of the antagonist concentration and determine the IC50 value. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced IP1 accumulation.

Mandatory Visualizations

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture CCK-B Expressing Cells homogenization Homogenization & Centrifugation cell_culture->homogenization membrane_pellet Wash & Resuspend Membrane Pellet homogenization->membrane_pellet protein_assay Protein Concentration Determination membrane_pellet->protein_assay assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) protein_assay->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_processing Calculate Specific Binding scint_count->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: Workflow for Radioligand Binding Assay.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Agonist CCK/Gastrin Agonist->CCKBR Binds & Activates Antagonist This compound Antagonist->CCKBR Binds & Blocks

Caption: CCK-B Receptor Signaling Pathway.

References

Safety Operating Guide

Personal protective equipment for handling PD 140376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of PD 140376, a neurokinin receptor antagonist. Given the absence of a publicly available specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, non-radiolabeled research compounds and active pharmaceutical ingredients (APIs). A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure to this compound. The required level of PPE depends on the quantity of the compound, its physical form (e.g., powder or solution), and the specific laboratory procedure being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation and Handling - Certified chemical fume hood.- Standard laboratory coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.Reduced risk of aerosolization compared to handling powders, but containment and protection from splashes are still necessary.
General Laboratory Operations - Standard laboratory coat.- Nitrile gloves.- Safety glasses.Minimum required PPE for any work in a laboratory where hazardous chemicals are present.

Experimental Protocols

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.

1. Pre-Handling Procedures:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
  • Designated Area: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, solvents, and waste containers, before starting work.

2. Handling Procedures (Weighing and Solution Preparation):

  • Weighing:
  • Perform all weighing of powdered this compound within a chemical fume hood or a containment device like a glove box.
  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
  • Carefully transfer the desired amount of powder, minimizing the creation of dust.
  • Solution Preparation:
  • Add solvent to the weighed powder slowly and carefully to avoid splashing.
  • If sonication is required, ensure the vial is securely capped.
  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A validated decontamination procedure is recommended.
  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste.[1]
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container.- Do not dispose of down the drain or in regular trash.- Dispose of through a certified hazardous waste vendor.To prevent the release of a potent compound into the environment. The container must be compatible with the chemical.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To minimize the handling of contaminated items and prevent accidental exposure. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous and Solvent Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name, solvent, and approximate concentration.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Area Decontaminate Area Prepare Solution->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.